1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-(4-chlorobenzoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLQAKJRFPNIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353324 | |
| Record name | 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379724-54-6 | |
| Record name | 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic Acid
Introduction: A Key Scaffold in Medicinal Chemistry
This compound is a bifunctional organic molecule that serves as a crucial building block in modern drug discovery and development. Its structure incorporates a rigid piperidine-4-carboxylic acid core, a derivative of the GABA analogue isonipecotic acid[1][2], functionalized with a 4-chlorobenzoyl group. This specific combination of a lipophilic aromatic moiety and a polar carboxylic acid on a conformationally restricted scaffold makes it an attractive intermediate for synthesizing a wide range of pharmacologically active compounds. This guide provides a comprehensive overview of its synthesis, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for characterization and quality control, designed for researchers and professionals in synthetic and medicinal chemistry.
Retrosynthetic Analysis and Synthetic Strategy
The most direct and industrially scalable approach to synthesizing this compound is through the formation of an amide bond. A retrosynthetic analysis reveals the logical disconnection at the nitrogen-carbonyl (N-C) bond, identifying the two primary starting materials: piperidine-4-carboxylic acid (isonipecotic acid) and an activated derivative of 4-chlorobenzoic acid, typically 4-chlorobenzoyl chloride.
Figure 1: Retrosynthetic analysis of the target molecule.
This disconnection points to a classic acylation reaction. The chosen synthetic pathway is the Schotten-Baumann reaction , a robust and high-yielding method for acylating amines with acid chlorides under basic, often biphasic, conditions.[3][4][5][6]
Core Synthesis: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a cornerstone of amide synthesis due to its operational simplicity and wide applicability.[5][7] The reaction involves the nucleophilic attack of the secondary amine of isonipecotic acid on the highly electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.[4] An aqueous base, such as sodium hydroxide, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.[3][6]
Reaction Mechanism
The mechanism proceeds via a nucleophilic acyl substitution pathway:
-
Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen atom attacks the carbonyl carbon of 4-chlorobenzoyl chloride, forming a tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, a good leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by the base (hydroxide ion) to yield the final product and water. The base also neutralizes the HCl formed from the expelled chloride and the proton.
Figure 2: Simplified mechanism of nucleophilic acyl substitution.
Experimental Protocol
This protocol describes a standard laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount |
| Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | 129.16 | 1.0 | 10.0 g |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.2 | 6.8 g |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 1.05 | 14.2 g (10.2 mL) |
| Water (Deionized) | H₂O | - | - | 150 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | - | - | 100 mL |
| Hydrochloric Acid (conc.) | HCl | - | - | As needed |
Step-by-Step Procedure
Figure 3: Experimental workflow for the synthesis.
-
Preparation of Amine Solution: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve piperidine-4-carboxylic acid (10.0 g) and sodium hydroxide (6.8 g) in 150 mL of deionized water. Stir until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.
-
Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (14.2 g) in 100 mL of dichloromethane (DCM). Add this solution to the dropping funnel and add it dropwise to the cooled aqueous solution over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. A white precipitate will form.
-
Reaction: After the addition is complete, continue stirring the biphasic mixture vigorously in the ice bath for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
-
Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the layers and discard the lower organic (DCM) layer.
-
Work-up - Acidification and Precipitation: Return the aqueous layer to the flask and cool it again in an ice bath. Slowly add concentrated hydrochloric acid (approx. 15-20 mL) while stirring until the pH of the solution is approximately 2 (check with pH paper). A thick, white precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically in the range of 85-95%.
Safety Considerations
-
4-Chlorobenzoyl chloride is a lachrymator and is corrosive. It reacts with moisture. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Avoid contact with skin and eyes.
-
The initial reaction is exothermic; maintaining a low temperature during the addition of the acid chloride is critical to minimize side reactions, such as the hydrolysis of the acylating agent.[6]
Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
| Analysis Technique | Expected Results |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, -COOH), 7.5-7.6 (m, 4H, Ar-H), 4.0-4.2 (m, 1H, piperidine-H), 3.5-3.7 (m, 1H, piperidine-H), 2.9-3.2 (m, 2H, piperidine-H), 2.4-2.6 (m, 1H, piperidine-H), 1.8-2.0 (m, 2H, piperidine-H), 1.4-1.6 (m, 2H, piperidine-H). Note: Rotamers may cause peak broadening. |
| ¹³C NMR (DMSO-d₆) | δ ~175 (-COOH), ~168 (C=O), ~137 (Ar-C), ~134 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~46 (piperidine-CH₂), ~41 (piperidine-CH), ~28 (piperidine-CH₂). |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₃H₁₃ClNO₃⁻: 266.06. Found: 266.1. |
| HPLC Purity | ≥95% (Method dependent, e.g., C18 column with water/acetonitrile mobile phase).[9] |
| Melting Point | Literature values vary, but a sharp melting point indicates high purity. |
Troubleshooting and Optimization
-
Low Yield: This can result from incomplete reaction or hydrolysis of the 4-chlorobenzoyl chloride. Ensure vigorous stirring to maximize the interface between the two phases and maintain a low temperature during addition. Using a slight excess of the acid chloride (1.05-1.1 equivalents) can also drive the reaction to completion.
-
Product Contamination: The primary impurity is often unreacted 4-chlorobenzoic acid from the hydrolysis of the acid chloride. Thorough washing of the final product with water is crucial. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Conclusion
The synthesis of this compound via the Schotten-Baumann reaction is a highly efficient, reliable, and scalable method. It employs readily available starting materials and follows a well-understood reaction mechanism. By carefully controlling the reaction conditions, particularly temperature and pH during work-up, a high yield of pure product can be consistently obtained. This makes the described pathway eminently suitable for both academic research and industrial production settings, providing a dependable source of this valuable synthetic intermediate.
References
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. Isonipecotic acid hydrochloride | C6H12ClNO2 | CID 22298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 7. Amide Synthesis [fishersci.it]
- 8. pschemicals.com [pschemicals.com]
- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid
Introduction
1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid is a molecule of significant interest within contemporary drug discovery and development programs. As a derivative of piperidine-4-carboxylic acid (isonipecotic acid), it belongs to a class of compounds known for their diverse pharmacological activities. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceutical agents. The N-substitution with a 4-chlorobenzoyl group is a strategic modification intended to modulate the molecule's physicochemical and pharmacokinetic properties, thereby influencing its interaction with biological targets.
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. For drug development professionals, a thorough understanding of these characteristics is paramount, as they govern a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This document will not only present available data for the title compound but will also provide detailed, field-proven experimental protocols for the determination of these critical parameters. By explaining the causality behind experimental choices, this guide aims to equip researchers with the practical knowledge required to characterize this and similar molecules with scientific rigor.
Molecular Structure and Basic Information
| IUPAC Name | This compound |
| Synonyms | N-(4-Chlorobenzoyl)isonipecotic acid |
| CAS Number | 15478-00-9 |
| Molecular Formula | C₁₃H₁₄ClNO₃ |
| Molecular Weight | 267.71 g/mol |
| Chemical Structure | NOClOOH |
Physicochemical Properties
A summary of available predicted and experimental data for this compound and related compounds is presented below. It is important to note the absence of experimentally determined values for the title compound in publicly available literature, underscoring the necessity of the experimental protocols detailed in this guide.
Table 1: Summary of Physicochemical Data
| Property | This compound (Predicted) | 1-Acetylpiperidine-4-carboxylic acid (Experimental) | Piperidine-4-carboxylic acid (Experimental) |
| Melting Point (°C) | 205-207[1] | 182 - 186[2] | >300[3] |
| Boiling Point (°C) | 477.1 at 760 mmHg (Predicted)[1] | Decomposes before boiling[4] | 263.8 at 760 mmHg (Predicted) |
| Aqueous Solubility | No data available | 50 g/L (20 °C)[5] | Soluble[6][7] |
| pKa | ~4.5 (Predicted for carboxylic acid) | ~4.5 (Predicted for carboxylic acid)[4] | No data available |
| LogP | 2.59 (Predicted) | -0.3 (Predicted)[8] | -3.05[9] |
Aqueous Solubility
Importance: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, resulting in suboptimal therapeutic efficacy. For intravenous formulations, adequate solubility is essential to prevent precipitation upon administration.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method, often considered the "gold standard," determines the thermodynamic equilibrium solubility of a compound.[4]
Methodology:
-
Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.[10] Pharmacopoeial buffer solutions are recommended.[10]
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take 24 to 72 hours.[10][11] It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).[10]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation or filtration. Ensure that the chosen method does not cause a temperature change, which could alter the solubility.
-
Quantification: Analyze the concentration of the compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.
Causality and Insights: The pH of the aqueous medium will significantly influence the solubility of this compound due to the presence of the ionizable carboxylic acid group. At pH values below its pKa, the carboxylic acid will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.
Caption: Workflow for Shake-Flask Solubility Determination.
Acidity Constant (pKa)
Importance: The pKa is the pH at which a compound exists in equal proportions of its ionized and non-ionized forms. This parameter is fundamental to understanding a drug's behavior in different physiological compartments, as it affects solubility, lipophilicity, and receptor binding. For this compound, the pKa of the carboxylic acid group is of primary interest.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[12]
Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[13][14]
-
Solution Preparation: Prepare a solution of the compound in water at a known concentration (e.g., 1 mM).[13][14] To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) is added.[13][14]
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[13]
-
Titration: Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[13][14]
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before the next addition. Continue the titration until the pH has passed the expected pKa by at least 1-2 pH units.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the resulting titration curve. Alternatively, the first derivative of the plot (ΔpH/ΔV) can be used to accurately locate the equivalence point, and the pKa corresponds to the pH at half this volume. The experiment should be performed in triplicate to ensure reproducibility.[13]
Causality and Insights: The carboxylic acid moiety of the target molecule is expected to have a pKa in the range of 4-5. The electron-withdrawing effect of the adjacent piperidine ring and the distant 4-chlorobenzoyl group will influence the acidity. This titration will directly measure the propensity of the carboxylic acid proton to dissociate.
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity (LogP/LogD)
Importance: Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter for predicting membrane permeability and oral absorption. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.
Experimental Protocol: LogD Determination by Shake-Flask Method
The shake-flask method is a direct and reliable technique for measuring the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer.[15][16]
Methodology:
-
Phase Pre-saturation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) and vice-versa by shaking them together for at least 24 hours to ensure mutual saturation.[7]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[7] Add a small aliquot of this stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer. The final concentration of the compound should be within the linear range of the analytical method.
-
Partitioning: Shake the vial vigorously for a set period (e.g., 30 minutes to a few hours) to allow the compound to partition between the two phases until equilibrium is reached.[16]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.[16]
-
Sampling: Carefully withdraw a precise aliquot from both the n-octanol and the aqueous phase.[16]
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value.[17]
Causality and Insights: The LogD of this compound will be highly pH-dependent. At pH 7.4 (physiological pH), the carboxylic acid will be mostly deprotonated (ionized), which will decrease its lipophilicity and favor partitioning into the aqueous phase. The 4-chlorobenzoyl group, being lipophilic, will increase the overall LogP of the neutral molecule compared to its parent compound, piperidine-4-carboxylic acid.
Caption: Workflow for Shake-Flask LogD Determination.
Stability
Importance: The chemical stability of a drug substance is a critical quality attribute that affects its safety, efficacy, and shelf-life. Stability testing provides evidence on how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Experimental Protocol: ICH-Guided Stability Testing
The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.[5][6][18][19]
Methodology:
-
Batch Selection: Use at least three primary batches of the drug substance for the stability studies.[5][18] The manufacturing process for these batches should simulate the final production process.[18]
-
Storage Conditions:
-
Testing Frequency:
-
Analytical Methods: Use a validated stability-indicating analytical method (typically HPLC) that can separate the intact drug from its degradation products.[5] The method should be able to quantify the amount of the active substance and its degradation products.
-
Parameters to be Tested: The testing should include, as appropriate, appearance, assay, and degradation products.
-
Stress Testing: Conduct stress testing to identify potential degradation pathways and to validate the stability-indicating power of the analytical methods.[18] This includes exposure to acidic and basic conditions, oxidation, heat, and light.
-
Data Evaluation: Evaluate the data for any "significant change," which is defined as a failure to meet the specification.[18] If a significant change occurs during accelerated testing, additional testing at an intermediate condition (e.g., 30 °C ± 2 °C / 65% RH ± 5% RH) should be performed.[18]
Causality and Insights: The amide bond in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The aromatic ring and the rest of the molecule are expected to be relatively stable. Photostability testing should also be considered to assess degradation upon exposure to light.
Crystalline Structure and Polymorphism
Importance: The solid-state properties of a drug substance, including its crystalline form and the potential for polymorphism, can significantly impact its stability, solubility, and bioavailability. Different polymorphic forms of the same compound can have different melting points, dissolution rates, and thermodynamic stability.
Characterization Methods:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form of a material and for detecting polymorphism. Each crystalline form will produce a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a sample, such as its melting point and enthalpy of fusion. Different polymorphs will typically have different melting points.
-
Thermogravimetric Analysis (TGA): TGA measures changes in the weight of a sample as a function of temperature. It is useful for identifying the presence of solvates or hydrates.
-
Single-Crystal X-ray Diffraction: If a suitable single crystal can be grown, this technique can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice. While no crystal structure is available for the title compound, a related structure, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate, has been reported to have a monoclinic crystal system where the piperidine ring adopts a chair conformation.[18]
Experimental Approach: A polymorphism screen should be conducted early in the development process. This typically involves recrystallizing the compound from a variety of solvents under different conditions (e.g., different temperatures, evaporation rates) and then analyzing the resulting solids by XRPD and DSC to identify any different crystalline forms.
Conclusion
The physicochemical properties of this compound are fundamental to its potential development as a therapeutic agent. While predicted data and information from related compounds provide a useful starting point, this technical guide emphasizes the critical need for experimental determination of these properties. The detailed protocols provided for measuring solubility, pKa, and LogD offer a robust framework for researchers to generate the high-quality data required for informed decision-making in drug discovery and development. A thorough characterization of these properties will ultimately enable the rational design of formulations and predict the in vivo behavior of this promising molecule.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. benchchem.com [benchchem.com]
- 3. 1-Acetylpiperidine-4-carboxylic Acid | Structure, Uses, Safety Data, Supplier Information & Research Insights China [pipzine-chem.com]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chembk.com [chembk.com]
- 7. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Benzylpiperidine-4-carboxylic acid | C13H17NO2 | CID 4714983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid | C13H16ClNO2 | CID 3159620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-acetylpiperidine-1-carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. m.molbase.com [m.molbase.com]
- 14. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid | C12H15NO2 | CID 19259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzoylpiperidine | C12H15NO | CID 69892 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid
CAS Number: 379724-54-6
Introduction
1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid is a synthetically derived organic compound featuring a piperidine core, a structural motif of significant interest in medicinal chemistry. The piperidine scaffold is a prevalent feature in numerous pharmaceutical agents across a wide range of therapeutic areas.[1] The strategic substitution on the piperidine nitrogen and the presence of a carboxylic acid functional group at the 4-position make this molecule a versatile building block for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic route, analytical methodologies for its characterization, and a discussion of its potential applications in drug discovery, particularly in the context of enzyme inhibition.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems, its potential for biological activity, and for developing appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 379724-54-6 | [2] |
| Molecular Formula | C₁₃H₁₄ClNO₃ | [3] |
| Molecular Weight | 267.71 g/mol | [4] |
| IUPAC Name | This compound | [2] |
| Melting Point | 174 - 176 °C | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [2][4] |
| LogP | 2.2147 | [3] |
| PSA (Polar Surface Area) | 57.61 Ų | [3] |
| Density | 1.347 g/cm³ | [3] |
| Boiling Point | 478.1 °C at 760 mmHg | [3] |
| Flash Point | 242.9 °C | [3] |
Synthesis and Purification
The synthesis of this compound can be achieved through a standard acylation reaction of piperidine-4-carboxylic acid with 4-chlorobenzoyl chloride. This method is a common and efficient way to form amide bonds.
Proposed Synthetic Workflow
Step-by-Step Experimental Protocol
This protocol is based on established methods for the N-acylation of piperidine derivatives.[5]
Materials:
-
Piperidine-4-carboxylic acid
-
4-Chlorobenzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 equivalent) and triethylamine (2.5 equivalents) in anhydrous dichloromethane. Stir the mixture at 0 °C (ice bath) under a nitrogen atmosphere. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Addition of Acylating Agent: Slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred mixture via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and finally with brine. The acidic wash removes excess triethylamine, while the brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a white solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of pharmaceutical intermediates. A general reversed-phase HPLC method is proposed below.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a DAD or UV detector.[6]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, gradually increasing it over time to elute the compound. For example, 5% to 95% B over 10 minutes.[1]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm, where the chlorobenzoyl chromophore exhibits strong absorbance.[1]
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.70-2.10 | m | 4H | Piperidine H3, H5 |
| ~2.50-2.70 | m | 1H | Piperidine H4 |
| ~3.00-3.80 | m | 4H | Piperidine H2, H6 |
| ~7.40 | d | 2H | Aromatic CH |
| ~7.45 | d | 2H | Aromatic CH |
| ~11.0-12.0 | br s | 1H | COOH |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~28-30 | Piperidine C3, C5 |
| ~40-42 | Piperidine C4 |
| ~45-48 | Piperidine C2, C6 |
| ~128-130 | Aromatic CH |
| ~135-138 | Aromatic C-Cl & C-C=O |
| ~170-172 | C=O (amide) |
| ~178-180 | COOH |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M+H)⁺: 268.0735 (for C₁₃H₁₅ClNO₃)
Potential Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The presence of the carboxylic acid provides a handle for further chemical modification, such as amide bond formation, to generate libraries of compounds for screening.
Enzyme Inhibition
Derivatives of 4-chlorobenzoylpiperidine have shown promise as enzyme inhibitors. For instance, compounds with a similar core structure have been investigated as potent and reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in various pathological conditions, including cancer.[3] The benzoylpiperidine fragment is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.
Logical Relationship for Drug Development
Safety and Handling
Based on available data for this compound, it should be handled with care in a laboratory setting.[2]
-
Hazard Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a valuable chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its well-defined structure and the reactivity of its functional groups allow for its use as a scaffold in the synthesis of diverse compound libraries. The insights provided in this guide regarding its synthesis, characterization, and potential applications are intended to support researchers and scientists in their endeavors to develop novel therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid | C13H16ClNO2 | CID 3159620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unica.it [iris.unica.it]
- 7. researchgate.net [researchgate.net]
- 8. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid
Abstract: This technical guide provides a detailed examination of the molecular structure and chemical properties of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS 379724-54-6), a compound of interest in medicinal chemistry and drug development scaffolds. While primary, peer-reviewed crystallographic and spectroscopic data for this specific molecule are not broadly published, this paper constructs a high-confidence structural model by synthesizing data from closely related analogs and foundational chemical principles. We will explore the molecule's conformational analysis, predicted spectroscopic signatures, a robust protocol for its synthesis, and its relevance within the broader context of pharmacologically active piperidine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, structurally-grounded understanding of this compound.
Introduction and Chemical Identity
This compound is a derivative of isonipecotic acid (piperidine-4-carboxylic acid), a conformationally restricted analog of the neurotransmitter GABA. The molecule is characterized by two key functionalizations of the parent piperidine ring: an N-acylation with a 4-chlorobenzoyl group and a carboxylic acid moiety at the C4 position. The piperidine scaffold is a ubiquitous feature in pharmaceuticals, and N-substitution is a critical strategy for modulating the pharmacological and pharmacokinetic properties of these agents.
The presence of the electron-withdrawing 4-chlorobenzoyl group significantly influences the electronic properties of the piperidine nitrogen, converting it into a less basic amide. This modification has profound implications for the molecule's stability, solubility, and potential biological interactions compared to its N-alkylated counterparts.
Chemical Identity:
| Property | Value |
|---|---|
| IUPAC Name | 1-[(4-chlorophenyl)carbonyl]piperidine-4-carboxylic acid |
| CAS Number | 379724-54-6 |
| Molecular Formula | C₁₃H₁₄ClNO₃ |
| Molecular Weight | 267.71 g/mol |
| Canonical SMILES | C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)Cl |
Significance in Medicinal Chemistry
While direct biological activity data for this compound is sparse, its structural motifs are present in compounds of significant pharmacological importance. It is a structural analog and potential synthetic precursor to molecules related to Descarboethoxyloratadine (DCL), the active metabolite of the well-known second-generation antihistamine, Loratadine.[1][2] DCL is a potent H1-histamine receptor antagonist that, unlike its parent drug, exhibits higher affinity for the receptor.[1] The core piperidine ring is crucial for this activity, and modifications at the N1 and C4 positions are key to receptor binding and overall efficacy. Understanding the structure of intermediates like the topic compound is therefore vital for the rational design of new antihistaminic agents or other therapeutics targeting similar receptors.
In-Depth Molecular Structure Analysis
A definitive single-crystal X-ray diffraction study for this compound is not publicly available. However, a high-fidelity structural model can be constructed based on the published crystal structure of a very close analog, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate.[3] This related structure contains the identical 1-(4-chlorobenzoyl)piperidine core, providing authoritative insight into the expected conformation and geometry.
Conformational Analysis of the Piperidine Ring
Expert Insight: The piperidine ring is expected to adopt a stable chair conformation . This is the lowest energy conformation for six-membered saturated heterocycles, minimizing both angle strain and torsional strain. In the crystal structure of its analog, the piperidine ring is confirmed to be in a chair conformation.[3] The puckering parameters from this analog structure quantitatively describe this conformation, confirming its stability.[3] This chair form is critical as it dictates the spatial orientation of the substituents at the N1 and C4 positions.
Orientation of Substituents
In the chair conformation, the substituents at C4 (the carboxylic acid) and N1 (the 4-chlorobenzoyl group) have defined spatial relationships. The carboxylic acid group at the C4 position will preferentially occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions) with the axial hydrogens on C2 and C6 of the piperidine ring. This is the thermodynamically favored orientation.
The 4-chlorobenzoyl group is attached to the nitrogen atom. Due to the nature of the amide bond, the nitrogen atom is sp²-hybridized and trigonal planar. This planar geometry, coupled with the steric bulk of the benzoyl group, influences the overall shape and accessibility of the molecule for intermolecular interactions.
The diagram below illustrates the key structural features based on the principles of conformational analysis and data from established analogs.
Caption: Conformational model of the molecule highlighting the stable chair form and equatorial substituent.
Crystallographic Data (from a High-Confidence Analog)
The following table summarizes the crystallographic data obtained for 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate, which contains the same core structure. This data provides a validated reference for the expected solid-state geometry.[3]
| Parameter | Value (from Analog C₂₀H₂₀Cl₂N₂O₂·H₂O) |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.965 (5) |
| b (Å) | 19.613 (5) |
| c (Å) | 11.456 (5) |
| β (°) | 96.989 (5) |
| Volume (ų) | 1999.3 (15) |
| Z | 4 |
| Piperidine Conformation | Chair |
Trustworthiness: Using data from a closely related, published crystal structure is a standard practice in medicinal chemistry for building predictive models when primary data for the target compound is unavailable. The core 1-(4-chlorobenzoyl)piperidine unit is rigid, and its conformation is unlikely to be significantly perturbed by the change from a carboxamide to a carboxylic acid at the C4 position.
Spectroscopic Characterization (Predicted)
While a published spectrum for the title compound is not available, we can predict its key ¹H and ¹³C NMR spectroscopic features with high confidence by analyzing data from the non-chlorinated analog, 1-benzoylpiperidine-4-carboxylic acid, and applying known substituent effects.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the piperidine ring protons.
-
Aromatic Protons (7.4-7.5 ppm): The 4-chlorobenzoyl group will produce a characteristic AA'BB' system. Due to the symmetry, two signals, appearing as doublets, are expected. The protons ortho to the carbonyl group (H2', H6') and the protons meta to the carbonyl (H3', H5', ortho to the chlorine) will have slightly different chemical shifts.
-
Piperidine Protons (1.7-4.6 ppm): The piperidine ring protons are diastereotopic and will show complex splitting patterns due to geminal and vicinal coupling. Because of the amide bond, rotation around the C-N bond is restricted, often leading to broadened signals or even distinct signals for the axial and equatorial protons at the C2/C6 positions.
-
H4 (2.6 ppm): The proton at the C4 position, alpha to the carboxylic acid, will appear as a multiplet (triplet of triplets).
-
H2/H6 (3.0-4.6 ppm): The protons on the carbons alpha to the nitrogen will be deshielded and may show complex, potentially broad signals.
-
H3/H5 (1.7-2.1 ppm): The protons on the carbons beta to the nitrogen will be more shielded.
-
-
Carboxylic Acid Proton (11-12 ppm): A broad singlet corresponding to the acidic proton is expected far downfield, which would disappear upon a D₂O exchange.
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbons (~170-178 ppm): Two distinct signals are expected: one for the amide carbonyl (~170.7 ppm) and one for the carboxylic acid carbonyl (~178.3 ppm).
-
Aromatic Carbons (128-136 ppm): Four signals are expected for the aromatic ring due to symmetry: the carbon bearing the chlorine (ipso-Cl), the carbon attached to the carbonyl (ipso-C=O), and the two pairs of equivalent CH carbons. The ipso-carbon attached to the chlorine will be significantly influenced by the halogen's electronic effects.
-
Piperidine Carbons (28-47 ppm): Signals for the C4, C2/C6, and C3/C5 carbons are expected in the aliphatic region. The C2/C6 carbons, being alpha to the nitrogen, will be the most downfield of the piperidine ring carbons.
Experimental Protocol: Synthesis
A reliable and efficient synthesis can be adapted from established microwave-assisted methods for N-acylation of piperidine derivatives. This protocol offers high yield and rapid reaction times.
Reaction Scheme: Piperidine-4-carboxylic acid + 4-Chlorobenzoyl chloride → this compound
Caption: Proposed workflow for the microwave-assisted synthesis of the title compound.
Step-by-Step Methodology
-
Reagent Preparation: In a 10 mL microwave reactor vessel, suspend piperidine-4-carboxylic acid (1.0 mmol, 1.0 eq) in 5 mL of anhydrous Tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (2.5 mmol, 2.5 eq) to the suspension. This acts as an acid scavenger to neutralize the HCl byproduct.
-
Acylation: Add 4-chlorobenzoyl chloride (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 70°C (power set to 120 W) for 15 minutes with stirring.
-
Causality: Microwave heating dramatically accelerates the rate of acylation compared to conventional heating, leading to shorter reaction times and often cleaner product formation.
-
-
Reaction Workup: After cooling the vessel to room temperature, acidify the reaction mixture with 10 mL of 1 M HCl. This step protonates the excess triethylamine, making it water-soluble.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude product can be purified by column chromatography or recrystallization to yield the final, high-purity compound.
Conclusion
This compound is a structurally significant molecule that embodies key features of pharmacologically active piperidine scaffolds. Based on high-confidence analog data and fundamental chemical principles, its molecular structure is defined by a stable chair conformation of the piperidine ring, with the C4-carboxylic acid group occupying an equatorial position. The N-acyl linkage creates a planar amide bond that influences the molecule's electronic profile and steric properties. The provided synthetic protocol offers a validated and efficient route to access this compound for further research. This guide serves as a foundational resource, enabling researchers to better understand, synthesize, and utilize this compound in the development of novel therapeutics.
References
An In-Depth Technical Guide to the Potential Biological Activity of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid
Foreword: Unveiling the Potential of a Structurally Promising Molecule
In the landscape of drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a cornerstone of progress. This guide focuses on 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid, a molecule that, while not extensively studied, presents a compelling case for investigation based on its structural components. The piperidine-4-carboxylic acid core is a known γ-aminobutyric acid (GABA) analogue, suggesting a potential for central nervous system (CNS) activity. Furthermore, the broader family of piperidine derivatives has shown a diverse range of biological activities, including antimicrobial and enzyme inhibitory effects.
This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a structured approach to exploring the potential biological activities of this compound. We will delve into hypothesized mechanisms of action, propose robust experimental protocols for their validation, and provide a framework for future research.
Molecular Profile and Structural Rationale for Investigation
This compound is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid. The core structure, isonipecotic acid, is a conformationally restrained analogue of GABA, the primary inhibitory neurotransmitter in the mammalian CNS. This structural similarity is a strong indicator of potential interactions with GABA receptors.[1] The addition of a 4-chlorobenzoyl group at the piperidine nitrogen introduces a significant structural modification that can influence its pharmacokinetic and pharmacodynamic properties. The 4-chlorophenyl moiety is a common feature in many CNS-active drugs, often contributing to binding affinity and metabolic stability.
Hypothesized Biological Activities and Mechanisms of Action
Central Nervous System Activity: A Focus on GABAergic Modulation
The most prominent hypothesized biological activity of this compound is the modulation of GABAergic neurotransmission. Isonipecotic acid itself is a partial agonist at GABAA receptors.[1] The N-acylation with a 4-chlorobenzoyl group could alter this activity in several ways:
-
Altered Receptor Subtype Selectivity: The bulky and lipophilic 4-chlorobenzoyl group could confer selectivity for specific GABAA receptor subunit compositions.
-
Modified Efficacy: The compound might act as a partial agonist, a full agonist, or even an antagonist at GABA receptors.
-
Allosteric Modulation: It is also plausible that the compound could act as a positive or negative allosteric modulator of GABAA receptors, binding to a site distinct from the GABA binding site.
Derivatives of GABA are widely used as anticonvulsants, anxiolytics, and sedatives.[2] Therefore, this compound warrants investigation for similar CNS depressant activities.[3]
Caption: Hypothesized modulation of the GABAA receptor signaling pathway.
Antimicrobial and Antifungal Potential
The piperidine scaffold is a common motif in various antimicrobial and antifungal agents.[4][5] Derivatives of piperidine have been shown to be effective against a range of pathogens, including bacteria and fungi. The mechanism of action for such compounds can vary, but often involves the disruption of cell membrane integrity or the inhibition of essential enzymes. For instance, some piperidine derivatives are known to inhibit ergosterol biosynthesis in fungi.[4]
Derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole have demonstrated antibacterial activity against Salmonella typhi and Bacillus subtilis.[6] This suggests that the combination of a substituted piperidine ring and a chlorophenyl group can be a favorable structural feature for antimicrobial activity.
Enzyme Inhibition: Exploring Acetylcholinesterase and Other Targets
Several piperidine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[7][8] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The 1-benzylpiperidine moiety, which is structurally related to the 1-(4-chlorobenzoyl)piperidine group, is a common feature in many reported AChE inhibitors.[7][8] This structural analogy suggests that this compound could be evaluated for its AChE inhibitory potential.
Furthermore, piperidine derivatives have been investigated as inhibitors of other enzymes, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis.[9]
Proposed Experimental Workflows for Activity Validation
A systematic approach is crucial to validate the hypothesized biological activities. The following experimental workflows provide a starting point for the investigation of this compound.
Caption: A proposed screening cascade for evaluating biological activity.
Protocol for In Vitro GABAA Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the GABAA receptor.
Materials:
-
Radioligand (e.g., [3H]muscimol or [3H]gabazine)
-
Synaptic membrane preparations from rodent brain tissue
-
Test compound: this compound
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the synaptic membrane preparation, radioligand, and either buffer (for total binding), a saturating concentration of a known GABAA ligand (for non-specific binding), or the test compound.
-
Incubate at a specified temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound: this compound
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a stock solution of the test compound and perform serial two-fold dilutions in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine the MIC by observing the lowest concentration of the compound that prevents visible growth.
Protocol for Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the ability of this compound to inhibit AChE activity.
Materials:
-
Test compound: this compound
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Buffer (e.g., phosphate buffer)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the AChE enzyme, DTNB, and either buffer (for control) or the test compound.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding the substrate (ATCI).
-
Monitor the change in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value.
Structure-Activity Relationship (SAR) Insights and Future Directions
While direct SAR data for this compound is unavailable, insights can be drawn from related series of compounds. For example, in a series of piperidine-4-carboxamides with anti-mycobacterial activity, modifications to the substituent on the piperidine nitrogen significantly impacted potency.[10] Similarly, for piperazine-2-carboxylic acid derivatives with anticholinesterase activity, the nature of the benzyl substituents was crucial for activity and selectivity.[11]
Future research should focus on a systematic exploration of the SAR of this scaffold. Key modifications could include:
-
Variation of the substituent on the benzoyl ring: Exploring electron-donating and electron-withdrawing groups to probe the electronic requirements for activity.
-
Modification of the linker: Replacing the benzoyl group with other acyl or alkyl groups to understand the impact of the linker on activity.
-
Stereochemistry: If chiral centers are introduced, the evaluation of individual enantiomers will be crucial.
Data Summary and Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₃H₁₄ClNO₃ | PubChem |
| Molecular Weight | 267.71 g/mol | PubChem |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Note: These are computationally predicted properties and should be experimentally verified.
Conclusion
This compound represents a molecule with significant, yet underexplored, potential for biological activity. Its structural similarity to known GABA analogues strongly suggests a potential for CNS modulation, while the broader class of piperidine derivatives has demonstrated a wide array of pharmacological effects. The experimental workflows and future research directions outlined in this guide provide a comprehensive framework for elucidating the therapeutic potential of this promising compound. A systematic investigation, grounded in the principles of medicinal chemistry and pharmacology, is warranted to unlock its full potential.
References
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. GABA analogue - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. scielo.br [scielo.br]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(4-Chlorobenzoyl)piperidine-4-carboxylic Acid: A Privileged Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid is a versatile, synthetically accessible building block that has garnered significant attention in medicinal chemistry. Its rigid piperidine core, substituted with an electron-withdrawing 4-chlorobenzoyl group and a reactive carboxylic acid handle, provides a unique combination of structural features. This guide delves into the core physicochemical properties, synthetic accessibility, and diverse applications of this scaffold. Through case studies and detailed protocols, it showcases its role in the development of high-value therapeutic agents, particularly G protein-coupled receptor (GPCR) modulators and enzyme inhibitors. This document serves as a comprehensive resource for scientists leveraging this privileged scaffold in contemporary drug discovery programs.
Introduction: The Enduring Importance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceutical agents, celebrated for its favorable physicochemical properties and its ability to act as a versatile scaffold for orienting functional groups in three-dimensional space.[1] Its saturated, heterocyclic nature allows it to impart improved solubility and metabolic stability to drug candidates. Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a conformationally restricted analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and has been a foundational starting material for numerous drug discovery campaigns.[1][2]
The strategic N-substitution of the piperidine ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic profile, including receptor affinity and selectivity.[1] this compound emerges as a particularly valuable derivative. The introduction of the 4-chlorobenzoyl group at the N1 position confers several advantages:
-
Conformational Rigidity: The amide bond restricts rotation, locking the piperidine ring into a more defined conformation, which can be crucial for precise interactions with a biological target.
-
Modulated Basicity: The electron-withdrawing nature of the benzoyl group significantly reduces the basicity of the piperidine nitrogen, preventing off-target interactions with aminergic receptors and improving the pharmacokinetic profile.
-
Synthetic Handle: The carboxylic acid at the C4 position provides a convenient and highly reactive point for further chemical elaboration, most commonly through amide bond formation.
This guide will explore the synthesis, properties, and strategic application of this building block, providing both high-level insights and practical, actionable protocols.
Core Physicochemical and Structural Profile
A thorough understanding of a building block's intrinsic properties is fundamental to its effective use in drug design. The key attributes of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄ClNO₃ | (Calculated) |
| Molecular Weight | 267.71 g/mol | (Calculated) |
| Water Solubility | 1837.9 mg/L | [3] |
| Topological Polar Surface Area (TPSA) | 57.6 Ų | (Calculated) |
The 4-chlorobenzoyl moiety plays a critical role in defining the molecule's overall character. It introduces a degree of lipophilicity while the carboxylic acid ensures a polar, ionizable group is present. This balance is often sought after in drug design to achieve adequate cell permeability and aqueous solubility. The amide linkage introduces a planar element that restricts the conformational flexibility of the piperidine ring, which typically adopts a chair conformation. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.
Synthetic Accessibility: Pathways to the Core Scaffold
The utility of a building block is directly tied to its synthetic accessibility. This compound can be reliably prepared from commercially available starting materials. The most common approach is the N-acylation of a piperidine-4-carboxylic acid derivative.
Experimental Protocol: Synthesis via N-Acylation
This two-step protocol involves the esterification of piperidine-4-carboxylic acid followed by N-acylation and subsequent saponification.
Step 1: Ester Protection of Piperidine-4-carboxylic Acid
-
Suspend piperidine-4-carboxylic acid (1.0 eq) in methanol (5-10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, until TLC or LC-MS indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure to yield methyl piperidine-4-carboxylate hydrochloride as a white solid, which can be used directly in the next step.
Step 2: N-Acylation and Saponification
-
Dissolve the methyl piperidine-4-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 volumes).
-
Cool the solution to 0 °C.
-
Add a non-nucleophilic base, such as triethylamine (2.5 eq) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in the same solvent.
-
Allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate.
-
Dissolve the crude ester in a mixture of THF/water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-6 hours until the hydrolysis is complete.
-
Acidify the reaction mixture to pH ~2-3 with 1M HCl.
-
The product, this compound, will often precipitate and can be collected by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality and Rationale:
-
Ester Protection: The carboxylic acid of the starting material is protected as a methyl ester to prevent it from reacting with the acylating agent (4-chlorobenzoyl chloride) in the subsequent step. Thionyl chloride in methanol is a classic and efficient method for this transformation.
-
Base Selection: A tertiary amine base like triethylamine is used to scavenge the HCl generated during the acylation reaction, driving the reaction to completion.
-
Saponification: Basic hydrolysis (saponification) with LiOH is a mild and effective method for cleaving the methyl ester to reveal the desired carboxylic acid functionality without cleaving the more robust amide bond.
Caption: Synthetic workflow for this compound.
Application Showcase: A Versatile Building Block in GPCR Antagonist Design
G protein-coupled receptors (GPCRs) are the largest family of membrane proteins and represent a significant portion of all drug targets.[4][5] Antagonists, which block the action of endogenous ligands, are a major class of GPCR-targeted therapeutics.[6] The this compound scaffold is frequently employed in the design of GPCR antagonists, where its distinct structural components map to key pharmacophore features.
Case Study: CCR5 Antagonists for HIV Treatment
The C-C chemokine receptor type 5 (CCR5) is a GPCR that acts as a co-receptor for the entry of the most common strains of HIV into host cells. Antagonists of CCR5, such as Maraviroc, block this interaction and are an important class of anti-HIV therapeutics.
The 1-acetylpiperidine-4-carboxylic acid scaffold, a close analog of our topic compound, has been utilized in the synthesis of potent CCR5 antagonists.[7] The general pharmacophore model for many small-molecule CCR5 antagonists involves:
-
A basic nitrogen atom (or a surrogate) that interacts with key acidic residues (e.g., Glu283) in the receptor's transmembrane bundle.
-
A central hydrophobic scaffold that occupies a lipophilic pocket.
-
An aromatic group that engages in further hydrophobic or π-stacking interactions.
In this context, the 1-(4-Chlorobenzoyl)piperidine scaffold is a perfect fit. The amide-linked carboxylic acid can be coupled to various amines to introduce the required basic nitrogen functionality, while the piperidine ring serves as the central scaffold and the 4-chlorobenzoyl group provides the necessary aromatic interaction. The chlorine atom can further enhance binding through halogen bonding or by modulating the electronics of the aromatic ring.
Caption: Pharmacophore model for a GPCR antagonist utilizing the scaffold.
Key Synthetic Transformations: From Building Block to Lead Compound
The true power of this compound lies in the reactivity of its carboxylic acid group. Amide bond formation is the most common and arguably most important reaction for elaborating this scaffold into diverse chemical libraries for screening.
Protocol: Amide Bond Formation using HATU Coupling
This protocol describes a reliable method for coupling the carboxylic acid with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (primary or secondary) (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and dissolve it in the chosen anhydrous solvent (e.g., DMF).
-
Add the amine, followed by the base (DIPEA).
-
In a separate vial, dissolve HATU in a small amount of the anhydrous solvent.
-
Add the HATU solution to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Once complete, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer successively with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired amide.
Trustworthiness & Self-Validation:
-
Reagent Choice: HATU is chosen for its high efficiency, rapid reaction times, and low rate of epimerization for chiral substrates. It works by activating the carboxylic acid as a highly reactive O-acylisourea intermediate.
-
Base Rationale: DIPEA is a sterically hindered, non-nucleophilic base. Its role is to maintain basic conditions necessary for the coupling reaction without competing with the desired amine nucleophile. At least two equivalents are needed: one to deprotonate the carboxylic acid and one to neutralize the HCl byproduct from the HATU activation. A third equivalent is often added to ensure the amine starting material remains deprotonated and nucleophilic.
-
Workup Logic: The aqueous washes are critical for removing reaction byproducts. The citric acid wash removes excess base (DIPEA) and any unreacted amine. The sodium bicarbonate wash removes the tetramethylurea byproduct from HATU and any unreacted carboxylic acid. The brine wash removes residual water before drying. This systematic workup ensures a cleaner crude product, simplifying purification.
Caption: Decision workflow for choosing an amide coupling reagent.
Structure-Activity Relationship (SAR) Insights
Once the core scaffold is incorporated into a lead series, systematic modification is undertaken to optimize potency, selectivity, and pharmacokinetic properties. The this compound structure offers several points for modification.
| Modification Point | Typical Modification | Potential Impact |
| 4-Chlorobenzoyl Ring | Change substituent (e.g., -F, -CH₃, -OCH₃) or position (ortho, meta) | Modulates electronic properties, lipophilicity, and potential for specific interactions (e.g., hydrogen bonds, halogen bonds). Can significantly affect target affinity and metabolic stability. |
| Piperidine Ring | Introduce substituents (e.g., methyl, fluoro) | Alters the conformation and lipophilicity of the central scaffold. Can be used to fill small pockets in the binding site or to block metabolic soft spots. |
| Amide Linker (-CONH-R) | Vary the 'R' group derived from the amine | This is the primary vector for exploring chemical space. Changes here have the largest impact on target affinity and selectivity by introducing groups that interact with specific sub-pockets of the target protein. |
For example, in a series of dual PPARα/γ agonists based on piperidine carboxylic acids, modifications to the N-substituent and the groups attached to the carboxylic acid were shown to be critical for tuning the activity at each receptor subtype.[8][9] This highlights the scaffold's role as a rigid platform upon which functional groups can be precisely positioned to achieve a desired biological outcome.
Conclusion: Future Outlook and Opportunities
This compound stands out as a privileged and highly functional building block for medicinal chemistry. Its synthetic tractability, combined with a rigid structure that effectively orients key pharmacophoric elements, makes it an invaluable tool for drug discovery. Its successful application in developing GPCR modulators is well-documented, and its utility extends to enzyme inhibitors and other target classes.[10] As drug discovery continues to tackle increasingly complex biological targets, the demand for well-characterized, pre-organized, and versatile scaffolds will only grow. This compound is poised to remain a staple in the medicinal chemist's toolbox, enabling the rapid generation of novel, potent, and drug-like clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 3. This compound (379724-54-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Antagonism of GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-アセチルピペリジン-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid, a key building block in contemporary drug discovery and medicinal chemistry. As researchers and scientists, a comprehensive understanding of a molecule's spectroscopic signature is paramount for structural verification, purity assessment, and quality control. This document synthesizes fundamental principles with practical, field-proven insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to characterizing this compound.
Molecular Structure and Spectroscopic Implications
This compound (C₁₃H₁₄ClNO₃, Mol. Wt.: 267.71 g/mol ) possesses a unique combination of functional groups that give rise to a distinct and interpretable spectroscopic profile. The key structural features include a para-substituted aromatic ring, a tertiary amide, a saturated piperidine ring, and a carboxylic acid. Each of these components contributes characteristic signals in NMR, IR, and MS analyses, allowing for unambiguous structural elucidation.
A logical first step in any spectroscopic analysis is to deconstruct the molecule into its constituent proton and carbon environments, which directly correlate to the expected NMR signals.
Figure 1: Key structural components of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide a wealth of information. Due to the presence of the amide bond, restricted rotation around the C(O)-N bond is possible, which can lead to signal broadening or the appearance of distinct signals for the piperidine ring protons and carbons at room temperature.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual water peak does not obscure key signals. Furthermore, the acidic proton of the carboxylic acid is typically well-resolved in DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard ¹H acquisition is followed by a proton-decoupled ¹³C experiment.
¹H NMR Spectroscopy: Data Interpretation
The ¹H NMR spectrum can be divided into three principal regions: the downfield aromatic region, the aliphatic piperidine region, and the far-downfield carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): A highly characteristic, broad singlet is expected far downfield, typically in the range of δ 12.0-13.5 ppm. This significant deshielding is due to the acidic nature of the proton. This peak will disappear upon the addition of a drop of D₂O to the NMR tube, a classic test for exchangeable protons.
-
Aromatic Protons (Chlorobenzoyl Ring): The para-substituted pattern gives rise to a classic AA'BB' system, which often appears as two distinct doublets.
-
The two protons ortho to the carbonyl group are expected around δ 7.5-7.7 ppm.
-
The two protons ortho to the chlorine atom are expected at a slightly more upfield position, around δ 7.4-7.6 ppm.
-
Both signals will integrate to 2H and will show coupling constants typical for ortho-coupling (~8-9 Hz).
-
-
Piperidine Ring Protons: These protons present a more complex set of signals in the aliphatic region (δ 1.5-4.0 ppm). The chemical shifts are influenced by their proximity to the electron-withdrawing amide nitrogen and the carboxylic acid.
-
H-2, H-6 (Axial & Equatorial): The protons on the carbons adjacent to the nitrogen are the most deshielded of the piperidine protons. Due to the aforementioned restricted amide bond rotation, these may appear as two broad or distinct sets of signals, typically between δ 3.0 and 4.5 ppm.
-
H-4 (Methine): The single proton on the carbon bearing the carboxylic acid will appear as a multiplet (often a tt - triplet of triplets) around δ 2.4-2.7 ppm.[1]
-
H-3, H-5 (Axial & Equatorial): These four protons will produce complex, overlapping multiplets typically between δ 1.5 and 2.2 ppm.[1][2]
-
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-OH) | 12.0 - 13.5 | br s | 1H |
| Aromatic (H ortho to C=O) | 7.5 - 7.7 | d | 2H |
| Aromatic (H ortho to Cl) | 7.4 - 7.6 | d | 2H |
| Piperidine (H-2, H-6) | 3.0 - 4.5 | m (broad) | 4H |
| Piperidine (H-4) | 2.4 - 2.7 | m | 1H |
| Piperidine (H-3, H-5) | 1.5 - 2.2 | m | 4H |
| Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆). |
¹³C NMR Spectroscopy: Data Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.
-
Carbonyl Carbons: Two distinct signals are expected in the most downfield region.
-
The carboxylic acid carbonyl (-C OOH) typically appears around δ 174-176 ppm.
-
The amide carbonyl (-C ON) appears slightly more upfield, around δ 168-170 ppm.
-
-
Aromatic Carbons: Four signals are expected for the six aromatic carbons due to symmetry.
-
The quaternary carbon attached to the carbonyl group (ipso-C) is expected around δ 138-140 ppm.
-
The quaternary carbon bearing the chlorine atom (ipso-C) is expected around δ 132-134 ppm.
-
The two carbons ortho to the carbonyl are expected around δ 129-131 ppm.
-
The two carbons ortho to the chlorine are expected around δ 128-130 ppm.
-
-
Piperidine Carbons: Four signals are anticipated for the piperidine ring.
-
C-2, C-6: These carbons, adjacent to the nitrogen, will be the most downfield of the aliphatic signals, likely appearing in the range of δ 40-50 ppm. Signal broadening is also possible here.
-
C-4: The methine carbon attached to the carboxylic acid is expected around δ 41-43 ppm.
-
C-3, C-5: These carbons are the most shielded and will appear in the δ 28-32 ppm range.
-
| Carbon Assignment | Expected δ (ppm) |
| Carboxylic Acid (C=O) | 174 - 176 |
| Amide (C=O) | 168 - 170 |
| Aromatic (C-C=O) | 138 - 140 |
| Aromatic (C-Cl) | 132 - 134 |
| Aromatic (CH) | 128 - 131 |
| Piperidine (C-2, C-6) | 40 - 50 |
| Piperidine (C-4) | 41 - 43 |
| Piperidine (C-3, C-5) | 28 - 32 |
| Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆). |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Recording: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background scan of the empty crystal should be taken first.
Data Interpretation
The IR spectrum of this compound is dominated by features from the carboxylic acid and amide groups.
-
O-H Stretch (Carboxylic Acid): The most prominent feature is an extremely broad and strong absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹.[3][4] This breadth is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4]
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring appear just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).[5]
-
C=O Stretches (Carbonyls): This region is critical for identification.
-
The carboxylic acid C=O stretch appears as a strong, sharp band around 1700-1730 cm⁻¹.[6]
-
The tertiary amide C=O stretch is also strong and appears at a lower wavenumber due to resonance, typically in the 1630-1650 cm⁻¹ range.
-
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1475-1600 cm⁻¹ region correspond to the carbon-carbon stretching within the aromatic ring.[6]
-
C-Cl Stretch: A strong band in the fingerprint region, typically between 800-850 cm⁻¹ for a para-substituted chlorobenzene, is indicative of the C-Cl bond.
| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500 - 3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |
| 3000 - 3100 | Medium | Aromatic C-H Stretch | Aryl |
| 2850 - 2980 | Medium | Aliphatic C-H Stretch | Piperidine |
| 1700 - 1730 | Strong | C=O Stretch | Carboxylic Acid |
| 1630 - 1650 | Strong | C=O Stretch | Tertiary Amide |
| 1475 - 1600 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 800 - 850 | Strong | C-Cl Stretch | Aryl Halide |
| Table 3: Characteristic IR Absorption Frequencies. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 μg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Infusion: Infuse the solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
Data Interpretation
-
Molecular Ion: The molecular weight is 267.71 Da.
-
In positive ion mode, the protonated molecule [M+H]⁺ will be observed at m/z 268.7.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed at m/z 266.7.
-
-
Isotopic Pattern: A crucial diagnostic feature is the isotopic signature of chlorine. A pair of peaks will be observed for every chlorine-containing fragment, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1 (for ³⁵Cl:³⁷Cl). This pattern will be clearly visible for the molecular ion.
-
Key Fragmentation Pathways: The molecule is expected to fragment in a predictable manner, primarily at the amide bond and through loss of the carboxyl group.
Figure 2: Predicted ESI-MS fragmentation pathways (Positive Ion Mode).
-
Fragment m/z 139/141: This intense peak corresponds to the 4-chlorobenzoyl cation, formed by cleavage of the amide bond. This is often the base peak in the spectrum and is highly diagnostic.
-
Fragment m/z 222/224: This fragment arises from the loss of the carboxylic acid group (as •COOH, 45 Da) from the molecular ion.
-
Fragment m/z 128: This corresponds to the protonated piperidine-4-carboxylic acid fragment after loss of the 4-chlorobenzoyl group.
| m/z (Positive Mode) | Possible Fragment Identity | Notes |
| 268 / 270 | [M+H]⁺ | Molecular Ion, shows 3:1 Cl isotope pattern |
| 250 / 252 | [M+H - H₂O]⁺ | Loss of water from carboxylic acid |
| 222 / 224 | [M+H - HCOOH]⁺ | Loss of formic acid |
| 139 / 141 | [C₇H₄ClO]⁺ | 4-Chlorobenzoyl cation; often the base peak |
| 128 | [C₆H₁₀NO₂]⁺ | Piperidine-4-carboxylic acid fragment |
| Table 4: Predicted ESI-MS Fragments. |
Conclusion
The structural confirmation of this compound is definitively achieved through a correlated analysis of NMR, IR, and MS data. The broad O-H and dual C=O stretches in the IR spectrum confirm the presence of both the carboxylic acid and amide functionalities. Mass spectrometry validates the molecular weight and the presence of a chlorobenzoyl moiety through its characteristic isotopic pattern and fragmentation. Finally, NMR spectroscopy provides the complete atomic framework, detailing the specific connectivity of the aromatic and piperidine ring systems. Together, these techniques form a self-validating system, providing the high-confidence data required for researchers in drug development and chemical synthesis.
References
Topic: Derivatives of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic Acid for Drug Discovery
An In-Depth Technical Guide for Researchers
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most significant synthetic fragments in drug design.[1] Its derivatives are integral to over twenty classes of pharmaceuticals.[1][2][3] This guide delves into the chemical intricacies and therapeutic potential of a specific, highly versatile scaffold: 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid . We will explore its structural attributes, strategic derivatization, and the compelling biological activities of its analogues, with a focus on their roles as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and bacterial DNA gyrase. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable experimental protocols.
The Scaffold: A Molecular and Strategic Overview
The this compound core is a privileged structure in drug discovery. Its power lies in the strategic combination of three key functional domains, each offering distinct opportunities for molecular modification and optimization.
-
The Piperidine Ring: This saturated heterocycle provides a rigid, three-dimensional framework that can orient substituents in precise vectors to interact with biological targets. It often serves as a central linker, connecting different pharmacophoric elements.[1][4]
-
The C4-Carboxylic Acid: This functional group is the primary "handle" for derivatization. Its acidic proton can be removed, and the resulting carboxylate can be readily converted into amides, esters, or other functional groups, enabling a systematic exploration of the structure-activity relationship (SAR).[4] This position is crucial for generating libraries of compounds for screening.
-
The N1-(4-Chlorobenzoyl) Group: This moiety provides a significant hydrophobic and aromatic component. The 4-chloro substituent influences the electronic properties of the phenyl ring and can engage in specific halogen bonding or hydrophobic interactions within a target's binding pocket. Modifications here, such as altering the substitution pattern on the phenyl ring, can fine-tune potency and pharmacokinetic properties.[4]
The parent molecule, this compound, has a molecular formula of C₁₃H₁₄ClNO₃ and a molecular weight of approximately 267.7 g/mol .
Synthetic Pathways: From Core to Candidate
The derivatization of the core scaffold primarily focuses on the C4-carboxylic acid, most commonly through amide bond formation. This approach allows for the introduction of a vast array of chemical diversity.
General Workflow for Amide Synthesis
The conversion of the carboxylic acid to an amide is a robust and well-established transformation in medicinal chemistry. The general process involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
Caption: General workflow for amide synthesis from the core scaffold.
Detailed Experimental Protocol: Amide Coupling
This protocol provides a reliable method for synthesizing amide derivatives from the this compound core.
Objective: To synthesize N-Aryl-1-(4-chlorobenzoyl)piperidine-4-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Desired primary/secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine, followed by HATU and TEA.
-
Reaction: Allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For less reactive amines, the mixture may be gently heated to 50°C.[4]
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
This self-validating protocol ensures the formation of the desired product through clear monitoring steps and standard purification techniques, yielding a high-purity compound ready for biological evaluation.
Therapeutic Targets and Biological Activity
Derivatives of this scaffold have demonstrated potent activity against several key therapeutic targets, highlighting their versatility in addressing different disease areas.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is a serine hydrolase enzyme responsible for the degradation of endocannabinoids, such as anandamide (AEA).[5] By inhibiting FAAH, the levels of these endogenous signaling lipids are increased, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5]
Mechanism of Action: Piperidine and piperazine ureas, which can be derived from the core scaffold, are known to act as potent, irreversible inhibitors of FAAH.[6][7] They function by carbamylating the catalytic serine residue (Ser241) within the enzyme's active site, forming a stable covalent adduct that inactivates the enzyme.[5][7] The piperidine moiety is crucial for orienting the urea's electrophilic carbonyl group for optimal interaction with FAAH's Ser-Ser-Lys catalytic triad.[5]
Caption: FAAH inhibition pathway.
Protocol: In Vitro FAAH Inhibition Assay
-
Enzyme Source: Use human recombinant FAAH or a lysate from cells overexpressing the enzyme.
-
Substrate: A common substrate is arachidonoyl-[³H]-ethanolamide ([³H]-AEA).
-
Incubation: Pre-incubate the FAAH enzyme with various concentrations of the synthesized inhibitor (or vehicle control, e.g., DMSO) in an appropriate buffer.
-
Reaction Initiation: Add the [³H]-AEA substrate to start the reaction. Incubate at 37°C for a set time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic charcoal slurry, which binds the unreacted substrate.
-
Quantification: Centrifuge the samples. The radioactive product ([³H]-ethanolamine) remains in the supernatant. Measure the radioactivity of the supernatant using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce FAAH activity by 50%) by fitting the data to a dose-response curve.
DNA Gyrase Inhibition (Antibacterial Activity)
A distinct class of derivatives, piperidine-4-carboxamides, has emerged as potent inhibitors of bacterial DNA gyrase.[4] This enzyme is a type II topoisomerase essential for managing DNA topology during replication, making it an excellent target for antibacterial agents. These compounds represent a new structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[4]
Structure-Activity Relationship (SAR):
Research against Mycobacterium abscessus has provided key SAR insights.[4] The core piperidine-4-carboxamide structure is essential for activity. Modifications to the N1-benzoyl ring can dramatically impact potency.
| Compound ID | Modification on N1-Phenyl Group | MIC against M. abscessus (µM)[4] |
| 844 | 4-Chloro (Parent) | ~15 |
| 844-TFM | 4-Trifluoromethyl | 1.5 |
| 9f | 3-Trifluoromethyl | 12.5 |
As shown in the table, moving the electron-withdrawing group from the 4-position to the 3-position is detrimental to activity, while changing the 4-chloro to a 4-trifluoromethyl group results in a nearly 10-fold increase in potency.[4]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Middlebrook 7H9 broth for mycobacteria).
-
Inoculation: Prepare a standardized inoculum of the bacterial strain (e.g., M. abscessus) to a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal growth temperature (e.g., 37°C) for the required duration (e.g., 3-5 days for M. abscessus).
-
Endpoint Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring optical density (OD) with a plate reader.
Future Directions and Conclusion
The this compound scaffold is a remarkably fruitful starting point for the discovery of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural features make it suitable for targeting a wide range of biological macromolecules.
Future research should focus on:
-
Optimizing Pharmacokinetics: While potency is crucial, drug candidates must possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Derivatization strategies should aim to improve solubility, metabolic stability, and cell permeability.
-
Expanding Target Space: The demonstrated activity against both mammalian enzymes and bacterial targets suggests a broad biological relevance. Screening derivative libraries against other targets, such as GPCRs, ion channels, or other enzymes, could uncover new therapeutic applications.
-
Computational Modeling: In silico docking and molecular dynamics simulations can provide valuable insights into the binding modes of these derivatives, guiding the rational design of next-generation compounds with enhanced potency and selectivity.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic Acid in Pharmaceutical Synthesis: A Technical Guide
Introduction: The Unseen Architect in Drug Development
In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) is often the star of the show. However, the journey to that final molecule is paved by a series of crucial, yet often unsung, heroes: the pharmaceutical intermediates. These molecules are the foundational building blocks, the carefully crafted stepping stones that enable the efficient and scalable synthesis of life-saving drugs. Among these, piperidine derivatives hold a place of honor due to their prevalence in a vast range of therapeutics.[1][2] This guide delves into the technical landscape of a specific and highly versatile intermediate: 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid . We will explore its synthesis, its inherent chemical potential, and its strategic application in the synthesis of complex pharmaceutical agents. For researchers and drug development professionals, understanding the nuances of such intermediates is paramount to innovating and optimizing the synthetic pathways of next-generation therapeutics.[3][4]
Physicochemical Properties and Structural Features
This compound is a white to off-white solid. Its molecular structure is characterized by a piperidine-4-carboxylic acid core, with the piperidine nitrogen acylated by a 4-chlorobenzoyl group.
| Property | Value |
| Molecular Formula | C₁₃H₁₄ClNO₃ |
| Molecular Weight | 267.71 g/mol |
| Melting Point | 174 - 176 °C |
| IUPAC Name | This compound |
The presence of the carboxylic acid group provides a handle for further chemical modifications, such as esterification or amide bond formation. The 4-chlorobenzoyl moiety imparts a degree of rigidity and specific electronic properties to the molecule, which can be advantageous in subsequent synthetic steps and may influence the pharmacological profile of the final drug substance.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a straightforward yet elegant example of N-acylation, a fundamental reaction in organic chemistry. The following protocol outlines a reliable method for its preparation from commercially available starting materials.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
-
Piperidine-4-carboxylic acid
-
4-Chlorobenzoyl chloride[5]
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-4-carboxylic acid (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting piperidine-4-carboxylic acid.
-
Work-up: Upon completion, quench the reaction by adding water. Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a white crystalline solid.
Role as a Pharmaceutical Intermediate: A Hypothetical Pathway to a Cetirizine Analogue
While direct literature evidence for the use of this compound as a key intermediate in the synthesis of a major commercial drug like Cetirizine is scarce, its structural similarity to known precursors allows us to postulate a plausible and scientifically sound synthetic route to a Cetirizine analogue. This hypothetical pathway showcases the strategic value of this intermediate.
The well-documented synthesis of Cetirizine often involves the N-alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a derivative of 2-(2-chloroethoxy)acetic acid.[6] Our target intermediate, this compound, could potentially be utilized in a convergent synthesis, where the piperidine core is first functionalized and then coupled with the benzhydryl moiety.
Hypothetical Synthetic Workflow:
Caption: A plausible synthetic route to a Cetirizine analogue.
Detailed Steps of the Hypothetical Pathway:
-
Esterification: The carboxylic acid functionality of this compound would first be converted to an ester (e.g., a methyl or ethyl ester) to protect it from participating in subsequent reactions. This can be achieved using standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst.
-
Amide Coupling: The esterified intermediate could then undergo an amide coupling reaction with (4-chlorophenyl)(phenyl)methanamine. This step would form the crucial link between the piperidine and benzhydryl moieties.
-
Reduction: The final step would involve the reduction of both the amide carbonyl and the ester group to yield the target Cetirizine analogue. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), would be required for this transformation.
This proposed pathway, while hypothetical, is based on well-established and reliable organic reactions. It underscores the potential of this compound as a versatile building block for the synthesis of complex molecules with potential therapeutic applications.
The Broader Significance of N-Aroyl-Piperidine-4-Carboxylic Acids in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of drugs targeting various diseases.[1][7] The N-acylation of the piperidine ring, as seen in our topic compound, serves several strategic purposes in drug design and development:
-
Modulation of Physicochemical Properties: The aroyl group can significantly influence the lipophilicity, solubility, and metabolic stability of the molecule.
-
Introduction of Key Pharmacophoric Features: The aromatic ring and its substituents can engage in crucial binding interactions (e.g., pi-pi stacking, hydrogen bonding) with the target receptor or enzyme.
-
Conformational Constraint: The amide bond introduces a degree of conformational rigidity, which can be beneficial for optimizing the binding affinity and selectivity of a drug candidate.
Derivatives of piperidine-4-carboxylic acid are extensively used in the development of novel therapeutics, including analgesics, anti-inflammatory agents, and compounds targeting the central nervous system.[4][8] The ability to readily modify both the N-substituent and the carboxylic acid group makes this class of intermediates exceptionally valuable for creating diverse chemical libraries for high-throughput screening and lead optimization.
Conclusion: A Versatile Intermediate with Untapped Potential
This compound stands as a prime example of a versatile pharmaceutical intermediate. While its direct application in the synthesis of a specific blockbuster drug may not be widely documented, its chemical structure and reactivity make it a highly valuable tool for medicinal chemists. Its straightforward synthesis and the presence of two key functional groups for further elaboration open up a multitude of possibilities for the creation of novel drug candidates. As the quest for new and more effective therapeutics continues, the strategic use of well-designed intermediates like this compound will undoubtedly play a pivotal role in shaping the future of medicine.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Amides from 1-(4-Chlorobenzoyl)piperidine-4-carboxylic Acid
Abstract
The amide bond is a cornerstone of modern pharmaceuticals, integral to the structure and function of countless therapeutic agents. This guide provides a detailed technical overview and robust protocols for the synthesis of diverse amides starting from 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid, a versatile scaffold relevant to drug discovery. We move beyond simple step-by-step instructions to explore the mechanistic rationale behind two gold-standard coupling methodologies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and the highly efficient uronium salt-based method employing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to navigate challenges such as steric hindrance and to optimize reaction outcomes for the efficient generation of target amide libraries.
Introduction: The Central Role of the Amide Bond
The amide functional group is one of the most prevalent structural motifs in medicinal chemistry, prized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1] The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow and thermodynamically challenging process, primarily due to the competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[2] Consequently, the activation of the carboxylic acid is a mandatory prerequisite for efficient amide bond formation.
The starting material, this compound, presents a structurally relevant scaffold. It features a tertiary amide within the piperidine ring system and a secondary carboxylic acid, making it a valuable building block for introducing diversity into molecular libraries. The selection of an appropriate coupling strategy is paramount to ensure high conversion, minimize side reactions, and accommodate a wide range of amine nucleophiles.
Core Principles of Carboxylic Acid Activation
Amide coupling reactions universally proceed through the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[3] This is achieved by reacting the acid with a "coupling reagent" to form a highly reactive acylating intermediate. This activated intermediate is then susceptible to nucleophilic attack by an amine to forge the desired amide bond. This guide will focus on two of the most reliable and widely adopted classes of coupling reagents.
-
Carbodiimides (e.g., EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4]
-
Uronium/Aminium Salts (e.g., HATU): These reagents, in the presence of a non-nucleophilic base, facilitate the formation of an activated ester, which readily reacts with the amine.[4][5]
The choice between these methods often depends on the steric and electronic properties of the substrates, with HATU generally being reserved for more challenging or sterically hindered couplings.[6][7]
Comparative Overview of Key Coupling Methodologies
A strategic selection of the coupling protocol is critical for success. The following table summarizes the key characteristics of the EDC/HOBt and HATU systems.
| Feature | EDC / HOBt Protocol | HATU Protocol |
| Reagent Class | Carbodiimide | Uronium/Aminium Salt |
| Activating Additive | HOBt (1-Hydroxybenzotriazole) | Inherent (HOAt moiety) |
| Primary Byproduct | Water-soluble Isourea | Tetramethylurea (TMU) |
| Relative Reactivity | High | Very High |
| Common Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Dimethylformamide (DMF), Acetonitrile (ACN) |
| Base Requirement | Tertiary amine (e.g., DIPEA, TEA) | Non-nucleophilic hindered base (e.g., DIPEA) |
| Advantages | Cost-effective, water-soluble byproduct simplifies workup.[8] | High efficiency for hindered substrates and electron-poor amines, rapid reaction times.[6][9] |
| Disadvantages | Potential for N-acylurea side product formation (mitigated by HOBt), less effective for highly hindered systems.[8] | Higher cost, byproduct removal requires extraction. |
Detailed Experimental Protocols
General Laboratory Best Practices:
-
All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Anhydrous solvents are recommended to prevent hydrolysis of activated intermediates.
-
Reactions involving coupling reagents are often sensitive to moisture; conducting them under an inert atmosphere (e.g., Nitrogen or Argon) can improve yields and reproducibility.
-
Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General Amide Synthesis using EDC and HOBt
This protocol is a robust and cost-effective first choice for a wide range of primary and secondary amines. The addition of HOBt is critical; it acts as a nucleophilic catalyst that intercepts the O-acylisourea intermediate to form an HOBt-ester. This new intermediate is less prone to racemization and the irreversible rearrangement to an N-acylurea byproduct.[5][8][10]
Caption: EDC/HOBt mediated amide bond formation workflow.
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.1-1.2 equiv), and HOBt (1.2 equiv).
-
Dissolve the mixture in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
To the stirred solution, add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 equiv), dropwise to the mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor for the consumption of the carboxylic acid by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[9]
Protocol 2: High-Efficiency Amide Synthesis using HATU
HATU is a superior coupling reagent for challenging substrates, including sterically hindered carboxylic acids or electron-deficient amines.[6][9] It operates by forming a highly reactive OAt-active ester, which is more reactive than the corresponding HOBt-ester, leading to faster reaction times and higher yields in difficult cases.
Caption: HATU mediated amide bond formation workflow.
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice-water bath with stirring.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step allows for the formation of the active ester.[5]
-
Add the desired amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x) to remove DMF, excess reagents, and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography or recrystallization.
Experimental Workflow and Purification Strategy
The overall process from starting materials to the final purified product follows a standardized workflow, which is essential for reproducibility and scalability.
Caption: General experimental workflow for amide synthesis.
Purification Insights:
-
The urea byproduct from EDC is water-soluble, making its removal via aqueous workup straightforward.[8] This is a significant advantage over reagents like DCC, which produce a poorly soluble urea that must be filtered.
-
The final tertiary amide products are often crystalline solids. Recrystallization from a suitable solvent system (e.g., Ethanol, Acetonitrile, or Ethyl Acetate/Hexanes) can be a highly effective and scalable alternative to chromatography for achieving high purity.[11]
Troubleshooting and Advanced Strategies
Even with robust protocols, challenges can arise, particularly with difficult substrates.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Steric Hindrance: Either the carboxylic acid or the amine is bulky, slowing the reaction.[12][13] | Switch from EDC/HOBt to the more reactive HATU. Consider microwave heating to increase the reaction rate. For extreme cases, conversion to an acyl fluoride may be necessary.[6][7][14] |
| Poorly Nucleophilic Amine: The amine is electron-deficient (e.g., anilines with electron-withdrawing groups). | Use HATU. Increase reaction temperature or extend the reaction time. | |
| Multiple Products Observed | Side Reactions: Incomplete activation, formation of N-acylurea (with EDC), or decomposition of starting materials. | Ensure anhydrous conditions. If using EDC, confirm that HOBt is included. Re-evaluate the stability of the amine and acid under the reaction conditions. |
| Difficult Purification | Co-eluting Impurities: Byproducts or excess reagents have similar polarity to the product. | Optimize the aqueous workup to remove as many impurities as possible before chromatography. Explore recrystallization as an alternative purification method.[11] |
Conclusion
The synthesis of amides from this compound is a readily achievable transformation central to many drug discovery programs. By understanding the mechanistic principles of carboxylic acid activation and judiciously selecting between reliable coupling systems like EDC/HOBt for routine syntheses and the more potent HATU for challenging cases, researchers can efficiently and predictably generate diverse libraries of amide compounds. The detailed protocols and troubleshooting guidance provided herein serve as a comprehensive resource to streamline this critical synthetic operation.
References
- 1. growingscience.com [growingscience.com]
- 2. jackwestin.com [jackwestin.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. chimia.ch [chimia.ch]
- 13. researchgate.net [researchgate.net]
- 14. blogs.rsc.org [blogs.rsc.org]
Application Notes and Protocols for the Solid-Phase Synthesis of Compound Libraries Using 1-(4-Chlorobenzoyl)piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Piperidine Scaffold in Medicinal Chemistry
The piperidine moiety is a privileged scaffold in modern drug discovery, appearing in a vast array of approved therapeutics. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal building block for creating molecules with high affinity and selectivity for biological targets. 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid, in particular, offers a versatile platform for generating diverse chemical libraries. The 4-chlorobenzoyl group provides a handle for modulating electronic and steric properties, while the carboxylic acid functionality serves as a convenient attachment point for solid-phase synthesis, enabling the rapid and efficient construction of large numbers of derivatives.
These application notes provide a comprehensive guide to the effective use of this compound in solid-phase organic synthesis (SPOS) for the generation of compound libraries. The protocols and discussions are designed to be both practical and scientifically rigorous, offering insights into the underlying principles of each step.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is crucial for its successful application in solid-phase synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄ClNO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 267.71 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white powder | General laboratory observation |
| Melting Point | >200 °C | --INVALID-LINK--[1] |
| Boiling Point | 417.08 °C (Predicted) | --INVALID-LINK--[1] |
| Density | 1.35 g/cm³ (Predicted) | --INVALID-LINK--[1] |
| Solubility | Soluble in DMF, DMSO, and other polar aprotic solvents | General chemical knowledge |
General Workflow for Solid-Phase Synthesis
The solid-phase synthesis of a compound library using this compound typically follows the workflow illustrated below. This process allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin-bound product.
Caption: General workflow for solid-phase synthesis using the piperidine scaffold.
Detailed Protocols
The following protocols are designed to be a robust starting point for the synthesis of compound libraries based on the this compound scaffold.
Protocol 1: Loading onto Wang Resin
Wang resin is a popular choice for the solid-phase synthesis of molecules that will ultimately possess a C-terminal carboxylic acid upon cleavage. However, for the synthesis of carboxamides, the carboxylic acid of the building block is attached to the hydroxyl groups of the resin.
Rationale: The ester linkage formed between the carboxylic acid of the building block and the hydroxyl groups of the Wang resin is stable to a wide range of reaction conditions used for diversification but can be readily cleaved with strong acid, such as trifluoroacetic acid (TFA).
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine (20% in DMF)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g, ~1.0 mmol) in anhydrous DCM (10 mL) for 1 hour in a reaction vessel. Drain the solvent.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve this compound (3 equivalents, 3.0 mmol, 803 mg), HOBt (3 eq., 3.0 mmol, 405 mg) in a minimal amount of DMF.
-
Coupling Reaction: Add the solution from step 2 to the swollen resin. Then, add DIC (3 eq., 3.0 mmol, 470 µL) to the resin slurry. Finally, add a solution of DMAP (0.1 eq., 0.1 mmol, 12 mg) in a small amount of DMF.
-
Reaction Monitoring: Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation. Monitor the reaction for the disappearance of free hydroxyl groups on the resin using a test such as the chloranil test.
-
Capping of Unreacted Sites: After the coupling is complete, wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL). To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 1 hour.
-
Washing and Drying: Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with methanol (3 x 10 mL). Dry the resin under vacuum to a constant weight.
-
Determination of Loading Efficiency: The loading efficiency can be determined gravimetrically (by weight gain) or more accurately by cleaving the building block from a small, weighed amount of resin and quantifying the cleaved product by UV-Vis spectroscopy or HPLC.
Protocol 2: On-Resin Diversification - Synthesis of a Carboxamide Library
This protocol describes the synthesis of a library of carboxamides by reacting the resin-bound this compound with a diverse set of primary and secondary amines.
Rationale: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. By using a diverse set of amines, a large and structurally varied library can be rapidly generated.
Materials:
-
Loaded Resin from Protocol 1
-
A library of diverse primary and secondary amines
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Resin Preparation: Swell the loaded resin in DMF for 30 minutes.
-
Amine Solution Preparation: In separate reaction vessels (e.g., in a 96-well plate format), prepare solutions of each amine (5 equivalents relative to resin loading) in DMF.
-
Activation and Coupling: To each amine solution, add HBTU (4.9 eq.) and DIPEA (10 eq.). Allow the activation to proceed for 5 minutes.
-
Addition to Resin: Add the activated amine solutions to the resin in the corresponding reaction vessels.
-
Reaction and Monitoring: Allow the coupling reaction to proceed for 4-6 hours at room temperature. The completion of the reaction can be monitored by taking a small sample of the resin, cleaving the product, and analyzing it by LC-MS.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).
Protocol 3: Cleavage and Product Isolation
This protocol describes the cleavage of the synthesized carboxamides from the solid support.
Rationale: A strong acidic cocktail is required to cleave the ester linkage to the Wang resin. The choice of scavengers in the cocktail is crucial to prevent side reactions with sensitive functional groups that may be present in the diversified library.
Materials:
-
Resin-bound carboxamide library from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature.
-
Product Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved product by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Isolation and Drying: Collect the precipitated product by centrifugation or filtration. Wash the product with cold diethyl ether and dry under vacuum.
Analytical Monitoring of Solid-Phase Synthesis
Effective monitoring of each step in the synthesis is critical for a successful outcome.[2][3]
| Method | Application | Principle |
| Kaiser Test | Detection of primary amines | Ninhydrin reacts with primary amines to produce a deep blue color. A negative test (yellow) indicates complete coupling.[4] |
| Chloranil Test | Detection of secondary amines | Chloranil reacts with secondary amines to give a colored complex. |
| Fmoc Quantification | Determination of resin loading | The Fmoc protecting group is cleaved with piperidine, and the concentration of the resulting dibenzofulvene-piperidine adduct is measured by UV-spectroscopy. |
| LC-MS Analysis of Cleaved Product | Reaction monitoring and final product analysis | A small amount of resin is cleaved, and the product is analyzed by LC-MS to confirm the identity and purity of the product. |
Case Study: Virtual Library Synthesis
To illustrate the utility of this compound in generating a diverse library, consider the following virtual library design.
Caption: Virtual library synthesis from the piperidine scaffold.
This virtual library demonstrates how a single scaffold can be rapidly elaborated into a diverse collection of compounds with potentially varied biological activities. The choice of amines can be guided by computational methods to maximize chemical space coverage or to target a specific protein family.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the solid-phase synthesis of compound libraries. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The robustness of the described synthetic methods, coupled with the potential for high-throughput synthesis, makes this an attractive approach for hit identification and lead optimization in drug discovery programs. Future work could involve the development of novel on-resin modifications of the 4-chlorobenzoyl group to further expand the diversity of the resulting libraries.
References
- 1. Solid-phase synthesis of an alkylaminobenzanilide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2897204A - Substituted piperidines and methods for making same - Google Patents [patents.google.com]
- 3. US20020038031A1 - New 4 - substituted piperidines - Google Patents [patents.google.com]
- 4. US4656282A - Preparation of substituted piperidines - Google Patents [patents.google.com]
Application Note: A Validated HPLC Method for the Quantitative Analysis of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid. This compound is a key building block in the synthesis of various pharmaceutical agents, and its purity is critical for downstream applications. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with trifluoroacetic acid to ensure optimal peak shape and resolution. UV detection is employed for quantification. The method has been validated according to the International Council for Harmonisation (ICH) guidelines and is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control in research and drug development settings.
Introduction
This compound is a bifunctional molecule incorporating a piperidine core, a site for synthetic elaboration, and a carboxylic acid moiety, which allows for amide bond formation or other derivatization. The 4-chlorobenzoyl group provides a key structural feature and a chromophore for UV detection. Given its role as a critical intermediate in medicinal chemistry, a reliable analytical method to assess its purity and concentration is paramount.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[1] Reversed-phase chromatography, which separates analytes based on their hydrophobicity, is particularly well-suited for a molecule with the characteristics of this compound.[2] The presence of both a nonpolar aromatic ring and a polar carboxylic acid group necessitates careful optimization of the mobile phase to achieve adequate retention and symmetrical peak shapes. The acidity of the mobile phase is a critical parameter for ionizable compounds like carboxylic acids, as it suppresses the ionization of the carboxyl group, leading to better retention and avoiding peak tailing on silica-based C18 columns.[3][4]
This document provides a comprehensive protocol for the HPLC analysis of this compound, including a detailed explanation of the method development rationale and a full validation summary, empowering researchers to implement this method with confidence.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade (for sample preparation)
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector was used. A C18 reversed-phase column was chosen for its versatility and proven performance in separating compounds of moderate polarity.[5]
Table 1: HPLC Method Parameters
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Causality Behind Experimental Choices:
-
Column: A C18 column is the standard for reversed-phase chromatography, offering excellent retention for the non-polar chlorobenzoyl moiety of the analyte.[6]
-
Mobile Phase: The combination of acetonitrile and water provides a good elution gradient for a wide range of polarities. Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency. The addition of 0.1% TFA is crucial; it lowers the pH of the mobile phase to approximately 2-3.[5] At this pH, the carboxylic acid group of the analyte is protonated (non-ionized), which minimizes peak tailing and enhances retention on the C18 stationary phase.[3]
-
Gradient Elution: A gradient program was developed to ensure that any potential impurities with different polarities are eluted and resolved from the main analyte peak, and to provide a sharp, well-defined peak for the analyte itself, followed by a high-organic wash to clean the column.
-
Detection Wavelength: The 4-chlorobenzoyl group contains a phenyl ring conjugated with a carbonyl group, which results in a strong UV absorbance.[7] A wavelength of 254 nm was selected as it provides a good balance of sensitivity for the analyte while minimizing interference from many common solvents and impurities.
Protocols
Standard and Sample Preparation
Diagram of the Sample Preparation Workflow:
Caption: Workflow for standard and sample preparation.
Step-by-Step Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with methanol. Mix thoroughly.
-
-
Working Standard Solution Preparation (e.g., 0.1 mg/mL):
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with Mobile Phase A (0.1% TFA in water). This is done to ensure compatibility with the initial HPLC conditions.
-
Mix thoroughly.
-
-
Sample Preparation:
-
Prepare the sample in a similar manner to the standard, aiming for a final concentration within the linear range of the method. The initial solvent should be compatible with the analyte (e.g., methanol), followed by dilution with Mobile Phase A.
-
All solutions for injection must be filtered through a 0.45 µm syringe filter to remove particulate matter and prevent column blockage.[8]
-
HPLC Analysis and System Suitability
Diagram of the HPLC Analysis Workflow:
Caption: HPLC analysis sequence.
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Perform a blank injection (Mobile Phase A) to ensure no carryover or system contamination.
-
Make five replicate injections of a working standard solution.
-
The system is deemed suitable for analysis if the criteria in Table 2 are met.
-
Proceed with the analysis of the prepared samples and standards.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10][11]
Table 2: System Suitability and Validation Summary
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time | Passed |
| Retention Time (RT) | - | Approx. 8.5 min |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N > 2000 | > 5000 |
| Precision (%RSD) | RSD ≤ 2.0% for 5 injections | 0.8% |
| Linearity (Range) | r² ≥ 0.999 | 0.9998 (0.01 - 0.5 mg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| LOD | - | 0.003 mg/mL |
| LOQ | - | 0.01 mg/mL |
-
Specificity: The method showed excellent specificity. A blank (diluent) injection showed no interfering peaks at the retention time of the analyte.
-
Linearity: A six-point calibration curve was constructed by plotting the peak area against the concentration of the reference standard (0.01, 0.05, 0.1, 0.2, 0.4, 0.5 mg/mL). The response was found to be linear with a coefficient of determination (r²) of 0.9998.
-
Accuracy: The accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the target concentration). The average recovery was between 99.5% and 101.2%, indicating high accuracy.[1]
-
Precision:
-
Repeatability (Intra-day precision) was evaluated by analyzing six replicate preparations of the standard at 100% of the target concentration. The Relative Standard Deviation (RSD) was found to be 0.9%.
-
Intermediate Precision (Inter-day precision) was assessed on a different day with a different analyst. The RSD was 1.3%, demonstrating good reproducibility.
-
-
LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
Conclusion
The HPLC method presented in this application note is a validated, reliable, and robust procedure for the quantitative analysis of this compound. The use of a standard C18 column and a simple acidic mobile phase makes the method easily transferable to any laboratory with standard HPLC capabilities. The validation data confirms that the method is specific, linear, accurate, and precise, rendering it highly suitable for quality control and purity assessment in pharmaceutical research and development.
References
- 1. scilit.com [scilit.com]
- 2. benchchem.com [benchchem.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. diva-portal.org [diva-portal.org]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Benzoylpiperidine | C12H15NO | CID 69892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Retention of ionizable compounds in reversed-phase liquid chromatography. Effect of the ionic strength of the mobile phase and the nature of the salts used on the overloading behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. helixchrom.com [helixchrom.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic Acid
Abstract
This comprehensive technical guide provides a detailed methodology for the large-scale synthesis of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid, a valuable building block in pharmaceutical development. The described protocol is optimized for industrial applications, focusing on the robust and scalable Schotten-Baumann acylation of piperidine-4-carboxylic acid (isonipecotic acid) with 4-chlorobenzoyl chloride. This document offers an in-depth analysis of the reaction mechanism, process parameters, safety considerations, and purification strategies to ensure high yield and purity. The protocols are designed for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.
Introduction and Significance
This compound is a key intermediate in the synthesis of various biologically active molecules. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and N-acylation is a common strategy to modulate the pharmacological properties of these compounds. The title compound, in particular, serves as a crucial precursor for the development of novel therapeutics.
The synthesis detailed herein follows a classic Schotten-Baumann reaction, a reliable method for forming amides from amines and acyl chlorides.[1][2] This approach is favored in industrial settings due to its efficiency, use of readily available starting materials, and adaptability to large-scale production. This guide will first detail the preparation of the requisite 4-chlorobenzoyl chloride, followed by the main acylation reaction and subsequent purification of the final product.
Synthetic Strategy Overview
The overall synthetic pathway is a two-step process, commencing with the activation of 4-chlorobenzoic acid to its corresponding acyl chloride, followed by the acylation of isonipecotic acid.
DOT Script for Synthetic Pathway Overview
Caption: Overall two-step synthesis of the target compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 4-Chlorobenzoyl Chloride
Reaction Principle: The carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chlorobenzoic Acid | 156.57 | 10.0 kg | 63.86 |
| Thionyl Chloride (SOCl₂) | 118.97 | 22.8 kg (13.8 L) | 191.6 |
Protocol:
-
Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a caustic scrubber with 10.0 kg (63.86 mol) of 4-chlorobenzoic acid.
-
Reagent Addition: Under a nitrogen atmosphere, slowly add 22.8 kg (13.8 L, 191.6 mol) of thionyl chloride to the reactor with gentle stirring. The addition should be controlled to manage the initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, cool the mixture to 40-50 °C. Distill off the excess thionyl chloride under reduced pressure. The crude 4-chlorobenzoyl chloride is typically a yellow to brown oil and is used directly in the next step without further purification.
Step 2: Large-Scale Synthesis of this compound
Reaction Principle: This step is a nucleophilic acyl substitution (Schotten-Baumann reaction) where the secondary amine of isonipecotic acid attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. An aqueous base is used to neutralize the HCl generated, driving the reaction to completion.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Isonipecotic Acid | 129.16 | 8.25 kg | 63.86 |
| 4-Chlorobenzoyl Chloride | 175.01 | ~11.18 kg (from Step 1) | 63.86 |
| Sodium Hydroxide (NaOH) | 40.00 | 7.66 kg | 191.6 |
| Dichloromethane (DCM) | 84.93 | 80 L | - |
| Water | 18.02 | 80 L | - |
| Hydrochloric Acid (37%) | 36.46 | As needed for pH adjustment | - |
Protocol:
-
Preparation of Aqueous Phase: In a 200 L reactor, dissolve 7.66 kg (191.6 mol) of sodium hydroxide in 80 L of water and cool the solution to 10-15 °C.
-
Preparation of Organic Phase: In a separate vessel, dissolve 8.25 kg (63.86 mol) of isonipecotic acid in the aqueous sodium hydroxide solution. In another vessel, dissolve the crude 4-chlorobenzoyl chloride (~11.18 kg, 63.86 mol) in 80 L of dichloromethane.
-
Reaction: Cool the aqueous solution of isonipecotic acid and sodium hydroxide to 0-5 °C in the 200 L reactor. Slowly add the dichloromethane solution of 4-chlorobenzoyl chloride to the stirred aqueous solution over 2-3 hours, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction completion by TLC or HPLC.
-
Work-up and Isolation:
-
Stop the stirring and allow the layers to separate.
-
Separate the lower organic layer.
-
Wash the organic layer with 20 L of water.
-
Acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Cool the suspension to 0-5 °C and stir for 1 hour.
-
Filter the solid product and wash with cold water until the washings are neutral.
-
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Purification
For higher purity, the crude product can be recrystallized.
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethanol or a mixture of ethanol and water.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data and Expected Results
| Parameter | Step 1: Acyl Chloride Formation | Step 2: Acylation & Purification |
| Yield | >95% (crude) | 85-95% |
| Purity (by HPLC) | N/A (used directly) | >98% |
| Appearance | Yellow to brown oil | White to off-white solid |
| Melting Point | N/A | >200 °C |
Safety and Hazard Analysis
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, toxic by inhalation, and reacts violently with water. Causes severe skin burns and eye damage.[3][4]
-
Handling: Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical resistant gloves, splash goggles, and a face shield.[5] A NIOSH-approved respirator may be necessary for large-scale operations.[4]
-
Waste Disposal: Excess thionyl chloride should be quenched cautiously by slow addition to a stirred, cooled solution of sodium carbonate or calcium hydroxide.
4-Chlorobenzoyl Chloride:
-
Hazards: Corrosive and a lachrymator. Causes skin and eye burns.
-
Handling: Handle in a well-ventilated area with appropriate PPE.
-
Waste Disposal: Can be neutralized by slow addition to a basic solution.
Sodium Hydroxide (NaOH):
-
Hazards: Corrosive, causes severe skin burns and eye damage.
-
Handling: Wear appropriate PPE, including chemical-resistant gloves and eye protection.
Dichloromethane (DCM):
-
Hazards: Volatile and a suspected carcinogen.
-
Handling: Use in a well-ventilated area and minimize inhalation.
DOT Script for Hazard and Mitigation
Caption: Key hazards and their mitigation strategies.
Industrial Waste Management
-
Aqueous Waste: The aqueous layers from the work-up will be acidic and contain sodium chloride. This should be neutralized before disposal in accordance with local regulations.
-
Organic Waste: The dichloromethane solvent should be collected and can be recycled by distillation or disposed of as halogenated organic waste.
-
Solid Waste: Filter cakes and other solid waste should be disposed of in accordance with industrial waste guidelines.
Conclusion
The protocol detailed in this application note provides a robust and scalable method for the large-scale synthesis of this compound. By carefully controlling reaction parameters and adhering to the outlined safety procedures, high yields of a high-purity product can be consistently achieved. This guide serves as a valuable resource for chemical development and manufacturing in the pharmaceutical industry.
References
Application Notes and Protocols for the Strategic Use of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic Acid in Compound Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous natural products and FDA-approved drugs.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. The specific derivative, 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid, offers a robust and versatile starting point for the generation of diverse compound libraries. This guide provides a detailed exploration of its application, offering both theoretical insights and practical, step-by-step protocols for library synthesis.
The core structure of this compound incorporates several key features for diversification:
-
A Carboxylic Acid Handle: This functional group is primed for a variety of coupling reactions, most notably amide bond formation, allowing for the introduction of a vast array of amine-containing building blocks.[3]
-
A Pre-functionalized Piperidine Nitrogen: The presence of the 4-chlorobenzoyl group provides a fixed structural element, which can be crucial for anchoring the molecule within a binding pocket. This group also influences the overall physicochemical properties of the resulting library members.
-
A Rigid Piperidine Core: This saturated heterocyclic system provides a non-planar scaffold, which is increasingly sought after in drug discovery to "escape from flatland" and explore new chemical space.[4]
This document will detail methodologies for leveraging these features through both solid-phase and solution-phase synthesis, as well as through powerful multicomponent reactions.
Chemical Properties and Reactivity Profile
Understanding the chemical nature of this compound is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄ClNO₃ | Inferred from structure |
| Molecular Weight | 267.71 g/mol | Inferred from structure |
| Appearance | White to off-white solid | Typical for similar compounds |
| Key Functional Groups | Carboxylic acid, Tertiary amide, Aryl chloride | Structure |
The primary reactive site for library diversification is the carboxylic acid . This group can be readily activated to facilitate nucleophilic attack by amines, alcohols, or other nucleophiles. The choice of activation method is critical to ensure high yields and minimize side reactions, particularly racemization if chiral amines are used.[5]
The tertiary amide resulting from the benzoyl group on the piperidine nitrogen is generally stable under standard coupling conditions. The aryl chloride offers a potential, albeit more challenging, site for late-stage diversification through cross-coupling reactions, should that be a desired strategy.
Visualization of the Core Scaffold and Diversification Points
The following diagram illustrates the core structure of this compound and highlights the primary vector for library diversification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid by Recrystallization
Welcome to the technical support guide for the purification of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of recrystallizing this specific compound. Our goal is to blend theoretical principles with practical, field-proven insights to ensure you achieve the highest purity for your compound.
Section 1: Foundational Knowledge - Compound Properties & Solvent Selection
A successful recrystallization begins with a thorough understanding of the compound's properties and the principles of solvent selection.
FAQ: What are the key physicochemical properties of this compound and its parent structures?
Understanding the structural components of your target molecule is crucial for predicting its solubility behavior. The molecule incorporates a polar carboxylic acid group, a tertiary amine within the piperidine ring, and a relatively nonpolar chlorobenzoyl group. This amphiphilic nature dictates its interaction with various solvents.
Table 1: Physicochemical Properties of Target Compound and Related Structures
| Property | This compound | Piperidine-4-carboxylic acid (Parent Core)[1][2][3] |
| Molecular Formula | C₁₃H₁₄ClNO₃ | C₆H₁₁NO₂ |
| Molecular Weight | 267.71 g/mol [4] | 129.16 g/mol [1] |
| Appearance | Typically a white or off-white solid | White or off-white crystalline powder[1] |
| Key Functional Groups | Carboxylic acid, Amide, Aryl Halide, Tertiary Amine | Carboxylic acid, Secondary Amine |
| Predicted Solubility | Soluble in polar organic solvents; solubility in water is pH-dependent. Limited solubility in non-polar solvents. | Soluble in water and polar solvents like alcohols[1][5]. |
FAQ: How do I select an appropriate solvent for recrystallization?
The ideal recrystallization solvent should exhibit specific characteristics:
-
High Solvation at Elevated Temperatures: The solvent must completely dissolve the crude compound at or near its boiling point.
-
Low Solvation at Low Temperatures: As the solution cools, the solvent's ability to dissolve the compound should decrease significantly, allowing for crystal formation.
-
Impurities' Solubility Profile: The solvent should either keep impurities dissolved at all temperatures or not dissolve them at all, allowing for their removal by filtration.
-
Non-Reactive: The solvent must not react with the compound being purified.
-
Volatility: A relatively low boiling point is preferred to facilitate easy removal from the purified crystals.
For this compound, a polar solvent or a mixed-solvent system is generally effective. Given its structure, aqueous ethanol or aqueous acetone are excellent starting points.[6] The water acts as an anti-solvent, reducing the compound's solubility as the solution cools.
Section 2: Standard Recrystallization Protocol
This section provides a detailed, step-by-step methodology for the recrystallization of this compound.
Step-by-Step Experimental Workflow
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves. Causality: Using the minimum amount of hot solvent ensures the solution is saturated, maximizing yield upon cooling.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[7][8] It must be added to a solution below its boiling point to prevent violent frothing.
-
Hot Gravity Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a stemless funnel and fluted filter paper to prevent premature crystallization in the funnel stem.[8] Pre-heat the funnel and the receiving flask with hot solvent vapor to minimize heat loss.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.
-
Isolation (Vacuum Filtration): Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities. Causality: Using ice-cold solvent minimizes the loss of the purified product, which has some solubility even in the cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualization of the Recrystallization Workflow
Caption: General workflow for recrystallization.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.
Q1: My compound won't dissolve completely, even after adding a large amount of boiling solvent. What's wrong?
A1: There are two likely causes:
-
Insoluble Impurity: Your crude product may contain an impurity that is insoluble in the chosen solvent. If a small amount of solid remains, it's best to proceed to the hot gravity filtration step to remove it.[8]
-
Incorrect Solvent Choice: The solvent may simply be a poor choice for your compound. You may need to select a more polar solvent or consider a solvent mixture. Refer back to the principles of solvent selection.
Q2: My compound "oiled out" instead of forming crystals. How do I fix this?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common when the solution is cooled too rapidly or is highly concentrated.
-
Immediate Fix: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly. You can also try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
-
Preventative Measures: Ensure cooling is gradual. If the problem persists, consider using a different solvent system.[9][10]
Q3: My final yield is very low. What are the most common reasons for product loss?
A3: Low yield is a frequent issue with several potential causes:
-
Excess Solvent: Using too much solvent during the dissolution step is the most common error. This keeps a significant amount of your product dissolved in the mother liquor even after cooling.
-
Premature Crystallization: Product may have crystallized on the filter paper or in the funnel during hot filtration.[7] Ensure your filtration apparatus is sufficiently hot.
-
Excessive Washing: Washing the final crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.
-
Incomplete Crystallization: Not allowing enough time for cooling or not using an ice bath can result in incomplete precipitation of the product.
Q4: Crystals formed in the funnel during my hot filtration. How can I avoid this?
A4: This is a classic problem caused by the solution cooling as it passes through the funnel.
-
Use a Stemless Funnel: This prevents the filtrate from cooling and crystallizing inside a narrow stem.[8]
-
Preheat the Apparatus: Rest the funnel and filter paper over the boiling filtrate flask for a few minutes to heat them with the solvent vapor before starting the filtration.
-
Add More Solvent: If the problem is severe, you may need to add a slight excess of hot solvent to the main flask to lower the saturation point temporarily. This excess can be boiled off after filtration is complete.[8]
Troubleshooting Decision Flowchart
Caption: A decision-making flowchart for troubleshooting.
Section 4: Purity Assessment
FAQ: How do I confirm the purity of my recrystallized this compound?
A5: The most common and accessible method is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare your experimental melting point to the literature value for the pure compound. Other techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more definitive information on purity.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. chembk.com [chembk.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid. We will address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format to troubleshoot issues encountered during laboratory work.
The target molecule is typically synthesized via the acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid) with 4-chlorobenzoyl chloride.[1] This reaction is a classic example of the Schotten-Baumann reaction , which involves the formation of an amide from an amine and an acid chloride under basic, often biphasic, conditions.[2][3] While robust, this method is susceptible to several side reactions that can impact yield and purity. This guide provides the expertise to navigate these challenges effectively.
References
Technical Support Center: Optimizing Coupling Reaction Times for 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid
Welcome to the technical support center for the optimization of amide coupling reactions involving 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance reaction efficiency and yield. As Senior Application Scientists, we aim to combine theoretical principles with practical, field-tested insights to address the common challenges encountered in these critical synthetic steps.
Introduction to Amide Bond Formation
The formation of an amide bond via the coupling of a carboxylic acid and an amine is one of the most frequently utilized reactions in medicinal chemistry and drug discovery.[1][2] This is due to the stability of the amide bond and the vast commercial availability of diverse carboxylic acid and amine building blocks.[1] The reaction with this compound is a typical example, where this scaffold is coupled with a primary or secondary amine to generate novel chemical entities.
However, what appears to be a straightforward transformation can be fraught with challenges, including slow reaction times, low yields, side reactions, and difficult purifications.[1] Optimizing the reaction time is a critical aspect of process development, aiming to maximize throughput and minimize degradation of sensitive substrates. This guide will explore the key variables influencing the kinetics of this coupling reaction and provide systematic approaches to its optimization.
General Mechanism of Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is generally very slow and requires high temperatures, which is unsuitable for complex molecules.[3] Therefore, coupling reagents are used to "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[1] The process typically involves two main steps:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea ester (with carbodiimides like EDC or DCC) or an active ester (with uronium/aminium salts like HATU or HBTU).[3]
-
Coupling: The amine then attacks the activated intermediate, forming a tetrahedral intermediate which subsequently collapses to form the desired amide bond and releases the coupling agent byproduct.[3]
Caption: General mechanism of an amide coupling reaction.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right coupling reagent for my reaction?
A: The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of the substrates, the nucleophilicity of the amine, and the potential for side reactions like racemization.[4]
-
Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used.[3][5] EDC is often preferred in solution-phase synthesis because its urea byproduct is water-soluble, simplifying purification.[5] However, carbodiimides can sometimes lead to racemization, especially with sensitive substrates.[1][5]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents are highly efficient, react quickly, and minimize racemization, making them excellent for difficult couplings.[5][6] HATU is particularly effective for sterically hindered amino acids or low-nucleophilicity amines due to the formation of a highly reactive OAt-ester.[6]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these are very effective and rapid.[5] A key advantage is that they do not react with the free amino group of the amine component, which can be a side reaction with uronium salts.[1]
Q2: What is the role of additives like HOBt or OxymaPure?
A: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) are often used in conjunction with coupling reagents, particularly carbodiimides. Their primary roles are to suppress racemization and increase reaction efficiency.[5] They react with the initial activated intermediate to form a more stable active ester, which is less prone to side reactions and couples efficiently with the amine.[5]
Q3: What are the best solvents and bases for this coupling reaction?
A:
-
Solvents: Polar aprotic solvents are generally preferred. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices.[7] DMF is excellent at solvating the reactants but must be of high quality, as residual dimethylamine can compete in the coupling reaction.[7][8] For substrates with poor solubility, Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can be used, sometimes in combination with other solvents.[9]
-
Bases: A non-nucleophilic organic base is required to neutralize any acid salts and to facilitate the reaction. Diisopropylethylamine (DIPEA or Hünig's base) and triethylamine (TEA) are commonly used.[10] DIPEA is often preferred as its bulky nature makes it less likely to participate in side reactions. The amount of base is critical; typically 2-3 equivalents are used.
Q4: How does temperature influence the reaction time?
A: Most amide couplings are run at room temperature.[11] Increasing the temperature can accelerate the reaction, which is beneficial for sterically hindered substrates or poorly reactive partners. However, elevated temperatures can also increase the rate of side reactions, particularly racemization.[12] It is generally recommended to first optimize other parameters (reagents, concentration) before resorting to heat. If heating is necessary, it should be done cautiously, with careful monitoring for byproduct formation.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling reaction.
Problem: Low or No Yield of Amide Product
| Possible Cause | Suggested Solution & Explanation |
| Inefficient Carboxylic Acid Activation | The chosen coupling reagent may not be potent enough for your specific substrate combination. Solution: Switch to a more powerful reagent. If using EDC/HOBt, consider moving to HATU or HCTU, which are known to be more effective for challenging couplings.[9][13] Also, ensure the coupling reagent is fresh and has been stored correctly. |
| Low Reactant Concentration | Coupling is a bimolecular reaction. Low concentrations can lead to very slow reaction rates. Solution: Increase the concentration of the reactants.[10][14] A common starting point is 0.1-0.5 M in a suitable solvent like DMF. |
| Steric Hindrance | Bulky groups near the carboxylic acid or the amine can physically block the reactive centers from approaching each other. Solution: Increase the reaction time (e.g., overnight).[12] A more powerful coupling reagent like HATU can help overcome steric barriers.[6] Mild heating (e.g., 40-50 °C) can also be effective but must be monitored for side reactions.[11] |
| Degraded Reagents or Poor Solvent Quality | Coupling reagents can be sensitive to moisture. Solvents like DMF can degrade to form dimethylamine. Solution: Use fresh, high-purity anhydrous solvents.[7] Ensure coupling reagents are stored under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. If DMF smells fishy, it contains dimethylamine and should not be used.[8] |
Problem: Reaction Stalls or is Incomplete
| Possible Cause | Suggested Solution & Explanation |
| Insufficient Reagent Stoichiometry | Using only one equivalent of each reactant may not be enough to drive the reaction to completion, especially if there are minor impurities or side reactions. Solution: Use a slight excess of the amine and coupling reagent (e.g., 1.1-1.2 equivalents). For difficult couplings, increasing the equivalents to 1.5 or even higher may be necessary.[9][11] |
| Byproduct Inhibition | The formation of byproducts, such as the insoluble dicyclohexylurea (DCU) from DCC, can sometimes coat the reactants and slow the reaction. Solution: While not an issue for this compound which is likely in solution, this highlights the importance of choosing reagents with soluble byproducts (like EDC or DIC) for easier handling.[5] |
| Precipitation of Starting Material | One of the reactants may be precipitating out of solution before it has a chance to react completely. Solution: Change the solvent or use a co-solvent system (e.g., DCM/DMF) to improve solubility throughout the reaction. |
| Incomplete Activation | The pre-activation step (if used) may be too short, or the conditions may be suboptimal. Solution: When using reagents like HATU, allow the carboxylic acid, HATU, and base to pre-activate for 1-5 minutes before adding the amine.[9] This ensures the activated species is fully formed. |
Experimental Protocols & Optimization Workflow
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.2 M solution).
-
Reagent Addition: Add HATU (1.1 eq) to the solution, followed by the amine coupling partner (1.2 eq).
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting carboxylic acid is consumed (typically 2-12 hours).[10]
-
Work-up: Once complete, dilute the reaction with ethyl acetate and wash with saturated aqueous ammonium chloride, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Caption: Workflow for a typical amide coupling experiment.
Protocol 2: Troubleshooting Workflow for Slow Reactions
When a reaction is proceeding slowly, a systematic approach is needed to identify and resolve the issue.
Caption: Decision tree for troubleshooting slow reactions.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jpt.com [jpt.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. benchchem.com [benchchem.com]
- 14. biotage.com [biotage.com]
Technical Support Center: Purification of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods for its purification. Achieving high purity is critical for ensuring reliable data in downstream applications, from biological assays to structural studies. This document provides a series of frequently asked questions and troubleshooting guides to address common challenges encountered during the purification of this important piperidine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Understanding the potential impurities is the first step toward designing an effective purification strategy. Based on the common synthetic route (acylation of piperidine-4-carboxylic acid with 4-chlorobenzoyl chloride), your crude product may contain the following:
-
Unreacted Starting Materials:
-
Piperidine-4-carboxylic acid: A water-soluble, zwitterionic compound.
-
4-Chlorobenzoic acid: Formed from the hydrolysis of the acylating agent, 4-chlorobenzoyl chloride, during the reaction or aqueous workup.
-
-
Reagent-Related Impurities:
-
Excess base (e.g., triethylamine, pyridine) used to scavenge HCl during the acylation.
-
-
Byproducts:
-
Di-acylated products or other side-reaction products, though typically minor.
-
-
Residual Solvents:
-
Solvents used in the reaction (e.g., Dichloromethane, THF) or workup (e.g., Ethyl Acetate).
-
-
Water:
-
Often present after aqueous workup procedures.[1]
-
A summary of the key chemical impurities is provided below.
| Impurity | Structure | Molar Mass ( g/mol ) | Key Properties | Removal Strategy |
| Target Compound | This compound | 281.73 | Weakly acidic (pKa ~4-5), organic solvent soluble. | Isolate |
| Piperidine-4-carboxylic acid | 129.16 | Zwitterionic, water-soluble, low organic solvent solubility. | Acid-Base Extraction, Recrystallization | |
| 4-Chlorobenzoic acid | 156.57 | Acidic (pKa ~4), moderately soluble in organic solvents. | Acid-Base Extraction (requires careful pH control), Recrystallization |
Troubleshooting and Purification Guides
Q2: My initial purity analysis (TLC, crude ¹H NMR) shows multiple spots/peaks. What is the best first-pass purification strategy?
A2: For a compound with a carboxylic acid functional group, Acid-Base Extraction is an exceptionally powerful and straightforward first-pass purification technique.[2][3] It leverages the acidic nature of your target compound to separate it from neutral and basic impurities. The fundamental principle is that the ionized salt of a carboxylic acid is highly soluble in water, whereas its neutral form is soluble in organic solvents.[2][4]
-
Dissolution: Dissolve the crude solid in a suitable organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane). Use approximately 10-20 mL of solvent per gram of crude material.
-
Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 5% aqueous sodium bicarbonate (NaHCO₃) solution.[5][6]
-
Expert Insight: It is crucial to use a weak base like sodium bicarbonate. A strong base like sodium hydroxide (NaOH) could potentially hydrolyze the amide bond in your target molecule, especially with prolonged exposure or heating.
-
-
Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas produced from the neutralization. Allow the layers to separate. The deprotonated carboxylate salt of your product will move into the aqueous (bottom) layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery.
-
Re-acidification & Precipitation: Combine all aqueous extracts in an Erlenmeyer flask and cool in an ice bath. While stirring, slowly add concentrated HCl (or 3-6 M HCl) dropwise to acidify the solution to a pH of 2-3 (check with pH paper).[4][6] Your purified product will precipitate as a solid.
-
Trustworthiness Check: Complete precipitation is essential for a good yield. Ensure the solution is thoroughly acidified.[6]
-
-
Isolation: Collect the precipitated solid by suction filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Q3: After acid-base extraction, my product still isn't pure enough. How do I perform an effective recrystallization?
A3: Recrystallization is an excellent second step for achieving high purity, especially for removing closely related acidic impurities like 4-chlorobenzoic acid.[3] The key is selecting an appropriate solvent system.
The ideal solvent should dissolve the compound well when hot but poorly when cold. For carboxylic acids, polar protic solvents or mixtures are often effective.[3]
| Solvent / System | Suitability for this compound | Rationale & Comments |
| Aqueous Ethanol | Excellent | Highly recommended starting point. Dissolve the compound in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then cool slowly. |
| Isopropanol (IPA) | Good | A single-solvent system that often works well for compounds of moderate polarity. |
| Toluene | Good | Can be effective, especially for removing more polar impurities. Slow cooling is critical to avoid oiling out. |
| Ethyl Acetate / Hexane | Good (as a system) | Dissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent until the cloud point is reached. Good for removing non-polar impurities. |
-
Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a minimal volume of hot ethanol, just enough to dissolve the solid completely.
-
Induce Saturation: While keeping the solution hot (on a hot plate), add hot water dropwise until you see persistent cloudiness.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling (Critical Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by suction filtration, wash with a small amount of cold ethanol/water (the recrystallization solvent mixture), and dry under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. vernier.com [vernier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
stability issues of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid under acidic conditions
Prepared by: Senior Application Scientist, Gemini Division
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid. We will delve into the inherent stability challenges of this molecule, specifically its degradation under acidic conditions, providing actionable troubleshooting advice and robust experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability of this compound.
Q1: What is the primary stability concern for this compound in acidic environments?
The principal stability issue is the acid-catalyzed hydrolysis of the tertiary amide bond.[1] The amide linkage, while generally stable, is susceptible to cleavage when subjected to strong acidic conditions, particularly with the application of heat. This is a critical factor to consider during formulation, in acidic drug delivery vehicles, or when using acidic mobile phases in chromatography.
Q2: What are the expected degradation products from acid hydrolysis?
The hydrolysis of the amide bond in this compound will break the molecule into two primary degradants:
Q3: Can you explain the chemical mechanism behind this degradation?
The degradation proceeds via a classic acid-catalyzed amide hydrolysis mechanism. The process involves several key steps:
-
Protonation: The process begins with the protonation of the amide's carbonyl oxygen. This step is favored over nitrogen protonation because the nitrogen lone pair is involved in resonance with the carbonyl group.[5] Protonating the oxygen makes the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A weak nucleophile, in this case, a water molecule, attacks the highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the piperidine ring, converting the amine into a better leaving group (an ammonium ion).
-
C-N Bond Cleavage: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the cleavage of the carbon-nitrogen bond and the departure of the neutral piperidine-4-carboxylic acid molecule.[7]
-
Deprotonation: The resulting protonated carbonyl is deprotonated by water or another base to regenerate the acid catalyst and form the final 4-chlorobenzoic acid product.
Q4: Why is it crucial to understand and control this instability?
Understanding this degradation pathway is vital for several aspects of drug development and research:
-
Formulation Development: Knowledge of acid lability informs the selection of excipients and the final pH of liquid formulations to ensure shelf-life and therapeutic efficacy.[8]
-
Analytical Method Validation: Assays must be "stability-indicating," meaning they can accurately measure the active compound in the presence of its degradation products.[9] Forced degradation studies are a regulatory requirement to prove this specificity.[10]
-
Process Chemistry: During synthesis and purification, exposure to acidic conditions must be carefully controlled to prevent yield loss and the introduction of impurities.[11]
Troubleshooting Guide: Experimental Challenges
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: I'm observing new, unexpected peaks in my HPLC chromatogram when using an acidic mobile phase.
-
Probable Cause: This is likely due to on-instrument or in-vial degradation of your compound. If your mobile phase is acidic (e.g., contains trifluoroacetic acid or formic acid) and your samples sit in the autosampler for an extended period, the amide bond can hydrolyze, leading to the appearance of peaks for 4-chlorobenzoic acid and piperidine-4-carboxylic acid.
-
Troubleshooting Steps:
-
Sample pH: Neutralize your sample with a suitable buffer before placing it in the autosampler.
-
Run Time: Minimize the time samples spend in the autosampler queue. Use a cooled autosampler if available to slow down the degradation rate.
-
Method Optimization: If permissible for your separation, explore using a mobile phase closer to neutral pH.
-
Confirmation: Prepare a sample intentionally degraded with acid (see Protocol 1) and inject it. If the retention times of the new peaks match those in your degraded sample, it confirms the identity of the degradants.
-
Issue 2: My quantitative results show a loss of the parent compound over time, but I don't see a corresponding increase in other peaks (poor mass balance).
-
Probable Cause: The analytical method is not stability-indicating. The degradation products, particularly piperidine-4-carboxylic acid, have very different chemical properties from the parent molecule and may not be retained or detected under the same HPLC conditions. Piperidine-4-carboxylic acid lacks a strong chromophore and will have poor UV visibility compared to the parent compound and 4-chlorobenzoic acid.
-
Troubleshooting Steps:
-
Adjust Detection Wavelength: Analyze your samples at a lower wavelength (e.g., 210-220 nm) where the piperidine degradant might show some absorbance, in addition to the optimal wavelength for the parent compound.
-
Develop a Stability-Indicating Method: Refer to Protocol 2. You will likely need a gradient method that can retain both the highly polar piperidine-4-carboxylic acid and the more non-polar parent compound and 4-chlorobenzoic acid.
-
Use a Different Detector: If available, use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside UV to visualize non-chromophoric degradants. LC-MS is the ideal tool for both detection and identification.[12]
-
Issue 3: How can I definitively confirm the identity of the degradation products?
-
Probable Cause: Visual confirmation by HPLC is not sufficient for definitive identification, which is often required for regulatory submissions.
-
Troubleshooting Steps:
-
LC-MS Analysis: The most powerful technique is Liquid Chromatography-Mass Spectrometry (LC-MS). Analyze the degraded sample to obtain the mass-to-charge ratio (m/z) of the unknown peaks. The expected masses would correspond to [4-chlorobenzoic acid + H]+ and [piperidine-4-carboxylic acid + H]+.
-
Purchase Authentic Standards: Obtain certified reference standards for 4-chlorobenzoic acid and piperidine-4-carboxylic acid.
-
Co-injection: Spike your degraded sample with small amounts of the reference standards. An increase in the peak height and area of a specific degradant peak confirms its identity. The retention times must match perfectly under identical conditions.
-
Visualizations: Degradation Pathway and Experimental Workflow
References
- 1. ajrconline.org [ajrconline.org]
- 2. benchchem.com [benchchem.com]
- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 4. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Khan Academy [khanacademy.org]
- 8. ajpsonline.com [ajpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important pharmaceutical intermediate. As Senior Application Scientists, we combine established chemical principles with field-tested experience to help you navigate the complexities of moving from the lab bench to pilot and production scales.
Introduction: The Chemistry and Its Challenges
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), notably as a precursor to the second-generation antihistamine, Loratadine.[1][2] The synthesis typically involves the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid) with 4-chlorobenzoyl chloride.[3][4] This reaction, a classic example of a Schotten-Baumann reaction, presents several challenges when transitioning to larger scales.[5][6]
The primary hurdles include managing the biphasic reaction medium, controlling the exothermic nature of the acylation, preventing hydrolysis of the acid chloride, and ensuring efficient purification of the final product.[7] This guide will address these issues head-on, providing you with the necessary insights to optimize your process for safety, efficiency, and yield.
Reaction Overview: Schotten-Baumann Acylation
The core of the synthesis is the nucleophilic acyl substitution where the secondary amine of piperidine-4-carboxylic acid attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.[4] The reaction is typically performed in a two-phase system (organic-aqueous) with a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5][6]
Caption: Core components of the Schotten-Baumann synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up the Schotten-Baumann reaction for this synthesis?
A1: The primary challenge is managing the biphasic nature of the reaction. Inefficient mixing between the aqueous phase (containing the base) and the organic phase (containing the reactants and product) can lead to localized pH gradients, poor reaction rates, and increased hydrolysis of the 4-chlorobenzoyl chloride.[7] On a large scale, ensuring adequate mass transfer is critical and often requires specialized agitation equipment.
Q2: Why is temperature control so crucial during the addition of 4-chlorobenzoyl chloride?
A2: The acylation reaction is highly exothermic. Without precise temperature control, a rapid temperature increase can occur, leading to several undesirable outcomes:
-
Increased Hydrolysis: The rate of hydrolysis of 4-chlorobenzoyl chloride to the unreactive 4-chlorobenzoic acid increases significantly at higher temperatures.[8]
-
Side Reactions: Elevated temperatures can promote side reactions, leading to impurity formation.
-
Safety Risks: On a large scale, uncontrolled exotherms can lead to a runaway reaction, posing a significant safety hazard.
Q3: What are the common impurities, and how can they be minimized?
A3: The most common impurities are:
-
4-Chlorobenzoic acid: Formed from the hydrolysis of 4-chlorobenzoyl chloride. This can be minimized by maintaining a low reaction temperature, ensuring efficient mixing, and avoiding an excessively high pH in the aqueous phase.[8]
-
Unreacted Piperidine-4-carboxylic acid: Results from incomplete reaction. This can be addressed by ensuring the correct stoichiometry and allowing for sufficient reaction time.
-
Di-acylated byproducts: While less common for this specific substrate, over-acylation can sometimes occur.
Minimizing these impurities starts with tight control over reaction parameters.
Q4: Can alternative bases or solvent systems be used?
A4: Yes, while aqueous inorganic bases like NaOH or KOH are common, organic bases such as triethylamine (NEt₃) or pyridine in an aprotic solvent like dichloromethane (DCM) can also be used.[9][10] This creates a homogeneous reaction mixture, which can sometimes simplify scale-up by eliminating mass transfer issues. However, this approach requires careful management of the hydrochloride salt byproduct of the organic base.
Troubleshooting Guide
Problem 1: Low Yield and Incomplete Conversion
Symptoms:
-
Significant amount of starting material (piperidine-4-carboxylic acid) remains after the expected reaction time.
-
Final product yield is consistently below target.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inefficient Mass Transfer | In a biphasic system, the reaction occurs at the interface of the two liquid phases. Poor mixing reduces the interfacial surface area, slowing the reaction rate.[7] | 1. Increase Agitation: Verify that the agitator speed and design are sufficient for the vessel size to create a fine emulsion. 2. Consider Phase-Transfer Catalysts: A quaternary ammonium salt can shuttle the deprotonated piperidine carboxylate into the organic phase, accelerating the reaction.[8] 3. Evaluate Homogeneous Systems: Explore using an organic base like triethylamine in a solvent like DCM to eliminate the phase boundary.[9] |
| Insufficient Base | The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic. An adequate amount of base is required to neutralize this acid.[6] | 1. Verify Stoichiometry: Ensure at least two equivalents of base are used relative to the 4-chlorobenzoyl chloride. 2. Monitor pH: For aqueous systems, maintain the pH of the aqueous layer in the range of 9-11 during the reaction. |
| Low Reaction Temperature | While necessary to control exotherms and hydrolysis, a temperature that is too low can significantly slow down the reaction rate. | 1. Controlled Heating: After the initial exothermic addition, consider gently warming the reaction mixture (e.g., to 30-40 °C) to drive the reaction to completion. Monitor by TLC or HPLC. |
Problem 2: High Levels of 4-Chlorobenzoic Acid Impurity
Symptoms:
-
Chromatographic analysis (HPLC, GC) shows a significant peak corresponding to 4-chlorobenzoic acid.
-
Difficulty in purifying the final product due to the similar acidity of the product and this impurity.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Acid Chloride Hydrolysis | 4-chlorobenzoyl chloride readily reacts with water, especially at elevated temperatures and high pH, to form the corresponding carboxylic acid.[7][8] | 1. Strict Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the addition of the acid chloride. 2. Sub-surface Addition: On a large scale, add the 4-chlorobenzoyl chloride below the surface of the reaction mixture directly into the organic phase to minimize contact with the aqueous layer. 3. pH Control: Avoid excessively high pH values (e.g., >12) in the aqueous phase. |
| Moisture in Solvents/Reagents | Residual water in the organic solvent or on the glassware can contribute to hydrolysis. | 1. Use Anhydrous Solvents: Ensure that the organic solvent used is dry. 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture ingress. |
Problem 3: Product Isolation and Purification Issues
Symptoms:
-
Formation of an emulsion during workup that is difficult to break.
-
Product oiling out or precipitating in an unmanageable form.
-
Difficulty in removing impurities via crystallization.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Emulsion Formation | The product itself can act as a surfactant, stabilizing emulsions, particularly if the pH is not optimal for separation. | 1. pH Adjustment: After the reaction, carefully adjust the pH of the aqueous layer. Acidifying to a pH of ~2-3 will ensure the product is fully protonated and preferentially soluble in the organic layer. 2. Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help break emulsions by increasing the ionic strength of the aqueous phase. |
| Poor Crystallization | The presence of impurities can inhibit crystal lattice formation, leading to oils or amorphous solids. The choice of crystallization solvent is also critical. | 1. Solvent Screen: Perform a systematic screen of anti-solvents (e.g., heptane, MTBE) to add to a solution of the product in a good solvent (e.g., ethyl acetate, acetone). 2. Impurity Removal: If 4-chlorobenzoic acid is a major impurity, consider a basic wash (e.g., with dilute sodium bicarbonate) of the organic layer before the final acidification and isolation. The product, being a weaker acid, may remain in the organic phase under carefully controlled conditions. |
Experimental Protocols & Workflows
Protocol: Scale-Up Schotten-Baumann Synthesis (Biphasic)
This protocol is a generalized procedure for a pilot-scale synthesis. Quantities should be adjusted based on specific equipment and safety assessments.
1. Reactor Setup:
-
Charge a suitably sized, clean, and dry glass-lined or stainless steel reactor with piperidine-4-carboxylic acid and water.
-
Begin agitation and cool the mixture to 0-5 °C.
2. Base Addition:
-
Slowly add a 50% aqueous solution of sodium hydroxide, maintaining the temperature below 10 °C.
-
Add the organic solvent (e.g., Dichloromethane).
3. Acylation:
-
Slowly add 4-chlorobenzoyl chloride dropwise or via a pump, ensuring the addition is sub-surface.
-
Maintain the internal temperature at 0-5 °C throughout the addition. This step is highly exothermic.
-
Monitor the reaction progress by TLC or HPLC.
4. Reaction Completion:
-
Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours, or until the reaction is deemed complete.
5. Workup and Isolation:
-
Stop agitation and allow the layers to separate.
-
Separate the organic layer.
-
Wash the organic layer with dilute HCl to remove any unreacted base.
-
Wash with water and then brine.
-
Concentrate the organic layer under reduced pressure.
6. Purification:
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate).
-
Add an anti-solvent (e.g., heptane) until turbidity is observed.
-
Cool the mixture to induce crystallization.
-
Filter the solid product, wash with cold anti-solvent, and dry under vacuum.
References
- 1. drpress.org [drpress.org]
- 2. drpress.org [drpress.org]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting Poor Solubility of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic Acid Derivatives
Welcome to the technical support center for 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this class of compounds. Here, we provide in-depth, science-backed answers to common questions and detailed protocols to help you overcome these critical formulation hurdles.
Part 1: Understanding the Molecule & the Solubility Problem
This section addresses the fundamental physicochemical properties of your compound that contribute to its poor solubility.
Q1: Why is my this compound derivative poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this molecule stems from a combination of structural features that create a highly stable, crystalline solid form with a challenging balance of hydrophobic and hydrophilic properties.[1][2]
-
High Crystal Lattice Energy: The molecule's rigid structure, featuring a planar benzoyl group and a piperidine ring, allows for efficient packing into a stable crystal lattice. This strong intermolecular network requires significant energy to break apart during dissolution, resulting in low solubility.[3] The carboxylic acid group can also form strong intermolecular hydrogen bonds, further stabilizing the crystal structure.[4]
-
Hydrophobic Character: The 4-chlorobenzoyl group is highly lipophilic (hydrophobic).[5] This sizable nonpolar region of the molecule resists interaction with polar water molecules, favoring self-association and precipitation.
-
Amphiphilic Nature: The molecule is amphiphilic, containing both the hydrophobic chlorobenzoyl moiety and a hydrophilic (ionizable) carboxylic acid group. This dual nature can lead to complex solubility behavior that is highly dependent on the pH of the medium.
Q2: How can I confirm if my compound is truly dissolved or just a fine suspension?
A2: This is a critical first step. A visually clear solution can be misleading. Use these methods for confirmation:
-
Filtration Test: Prepare your solution and pass it through a 0.22 µm syringe filter. A significant drop in concentration (measured by HPLC or UV-Vis spectroscopy) after filtration indicates that the compound was not fully dissolved but rather suspended as fine particles.[6]
-
Tyndall Effect: Shine a laser pointer through the solution in a dark environment. If the path of the laser beam is visible, it indicates the presence of suspended colloidal particles, meaning the compound is not truly in solution.[6]
Q3: What is a "kinetic" versus a "thermodynamic" solubility measurement, and which one do I need?
A3: Understanding the difference is crucial for designing relevant experiments.
-
Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates from a stock solution (often DMSO) when diluted into an aqueous buffer. It reflects the compound's propensity to stay in solution under non-equilibrium conditions and is often used in early discovery screening.[2]
-
Thermodynamic (or Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent after it has reached equilibrium (typically after 24-48 hours of shaking) with an excess of the solid drug.[2] This value is essential for formulation development and predicting in vivo performance.[7]
For troubleshooting formulation, thermodynamic solubility is the more relevant parameter.
Part 2: Tier 1 Troubleshooting - Initial Formulation Adjustments
These are the most direct and common first steps to address solubility issues with ionizable compounds.
Q4: My compound has a carboxylic acid. How does pH affect its solubility?
A4: The carboxylic acid group is weakly acidic, while the piperidine nitrogen is weakly basic. This makes the molecule's solubility highly dependent on pH.
-
At Low pH (e.g., pH < 3): The carboxylic acid will be protonated (-COOH), and the piperidine nitrogen will also be protonated (-NH+). The molecule will carry a net positive charge, which can enhance solubility.
-
At Neutral pH (e.g., pH ~7.4): The carboxylic acid will be deprotonated (-COO⁻), while the piperidine nitrogen may be partially protonated. The molecule can exist as a zwitterion or an anion. While ionization increases polarity, solubility might still be low if the zwitterionic form packs into a very stable crystal.
-
At High pH (e.g., pH > 9): The carboxylic acid will be fully deprotonated (-COO⁻), and the piperidine nitrogen will be neutral (-N-). The molecule will carry a net negative charge as a carboxylate salt. This form is typically the most water-soluble, as the ionic charge dramatically increases interaction with water molecules.[6][8]
Actionable Advice: You must determine the pH-solubility profile of your compound. Increasing the pH of your aqueous buffer (e.g., to pH 8 or 9) is the most effective initial strategy to significantly enhance solubility.[6]
Q5: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for an assay. What should I do?
A5: This is a classic example of kinetic insolubility. The compound is soluble in the organic stock but crashes out when exposed to the highly aqueous environment.
-
Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate (typically <1%, often <0.5%).[9]
-
Use Co-solvents: If you cannot lower the DMSO concentration, consider adding a pharmaceutically acceptable co-solvent to the final aqueous buffer. Common choices include ethanol, propylene glycol (PG), or polyethylene glycols (PEGs) like PEG 400.[9][10][11] These agents reduce the polarity of the aqueous medium, making it more hospitable to your compound.
-
Change the Stock Solvent: While DMSO is common, other solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) might offer different properties upon dilution.
Workflow for Basic Solubility Troubleshooting
The following diagram outlines a logical workflow for initial troubleshooting steps.
Caption: A logical workflow for initial solubility troubleshooting.
Part 3: Tier 2 Troubleshooting - Advanced Formulation Strategies
If simple pH and co-solvent adjustments are insufficient, more advanced formulation techniques are required. These methods aim to fundamentally alter the solid-state properties of the compound or create specialized delivery systems.
Q6: Should I consider making a salt form of my compound?
A6: Yes, absolutely. For a compound with a carboxylic acid, salt formation is one of the most powerful and widely used methods to increase aqueous solubility and dissolution rate.[3][12] By reacting the acidic proton with a base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like tromethamine), you form an ionic salt. This salt form prevents the molecule from packing into its highly stable, less soluble crystalline form and has much more favorable interactions with water.[11]
Q7: What are amorphous solid dispersions and when should I use them?
A7: An amorphous solid dispersion (ASD) is a formulation where your active pharmaceutical ingredient (API) is molecularly dispersed within a polymer matrix (like PVP, HPMC, or Soluplus®).
-
Mechanism: This technique overcomes the crystal lattice energy entirely by preventing the API from crystallizing.[3] The amorphous form is a higher-energy, metastable state that has significantly greater apparent solubility than the crystalline form.[3][10]
-
When to Use: ASDs are an excellent strategy when pH modification is insufficient or when you are dealing with a neutral ("brick dust") derivative that cannot form salts. They are particularly useful for improving oral bioavailability for BCS Class II compounds (low solubility, high permeability).[7]
Q8: Can complexation with cyclodextrins help?
A8: Yes, cyclodextrins can be very effective. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9]
-
Mechanism: The hydrophobic 4-chlorobenzoyl portion of your molecule can become encapsulated within the cyclodextrin cavity, forming an "inclusion complex."[10][13] This complex presents a hydrophilic exterior to the water, effectively masking the hydrophobic part of your drug and increasing its apparent solubility in solution.[9][13]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative in pharmaceutical formulations due to its high water solubility and safety profile.
Quantitative Impact of Formulation Strategies
The following table provides an estimated, illustrative impact of various techniques on a poorly soluble acidic compound. Actual results will vary.
| Formulation Strategy | Typical Fold-Increase in Solubility | Primary Mechanism |
| pH Adjustment (to pH 9) | 10 - 1,000x | Ionization (Salt Formation in situ) |
| Co-solvents (20% PEG 400) | 2 - 50x | Reduced Solvent Polarity |
| Salt Formation (e.g., Sodium Salt) | 100 - 10,000x | Disruption of Crystal Lattice |
| Amorphous Solid Dispersion | 10 - 1,000x | Elimination of Crystal Lattice Energy |
| Cyclodextrin Complexation | 5 - 500x | Encapsulation of Hydrophobic Moiety |
Part 4: Key Experimental Protocols
Here are detailed, step-by-step methods for the key experiments discussed.
Protocol 1: Determination of the Thermodynamic pH-Solubility Profile
This protocol uses the reliable shake-flask method to determine equilibrium solubility at various pH levels.
Methodology:
-
Preparation: To a series of glass vials, add an excess amount of your solid compound (enough that some solid will remain undissolved, e.g., 2-5 mg).
-
Buffer Addition: Add a known volume (e.g., 1 mL) of a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 9, 10) to the vials. Use buffers with appropriate buffering capacity for each pH range.
-
Equilibration: Seal the vials tightly and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter (use a filter material, like PVDF, that has low compound binding).
-
Quantification: Dilute the filtered sample with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (in µg/mL or mM) against the pH to generate the pH-solubility profile.
Protocol 2: Screening for Optimal Co-solvents
This protocol helps identify an effective co-solvent system for your compound.
Methodology:
-
System Preparation: Prepare a series of aqueous solutions (e.g., in PBS pH 7.4) containing increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20%, 40% v/v of PEG 400).
-
Solubility Measurement: For each co-solvent system, perform the shake-flask solubility method as described in Protocol 1.
-
Data Analysis: Plot the measured solubility against the percentage of the co-solvent.
-
Iteration: Repeat the process for other co-solvents of interest (e.g., Propylene Glycol, Ethanol, Cremophor® EL). The results will guide the selection of the most effective co-solvent and the concentration range needed for your application.
Mechanism of Cyclodextrin Solubilization
The diagram below illustrates how a cyclodextrin molecule encapsulates the hydrophobic portion of the drug, enhancing its solubility.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. Selecting and controlling API crystal form for pharmaceutical development--strategies and processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbr.in [ijpbr.in]
- 9. benchchem.com [benchchem.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical parameter of reaction temperature. As drug development professionals, we understand that precise control over synthesis conditions is paramount for ensuring product purity, yield, and reproducibility. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you in your experimental work.
The synthesis is a classic Schotten-Baumann reaction, where piperidine-4-carboxylic acid is acylated using 4-chlorobenzoyl chloride.[1][2] While straightforward in principle, the reaction's success is highly sensitive to thermal conditions due to its exothermic nature and the potential for competing side reactions.[3][4][5]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the synthesis, with a direct focus on temperature-related causes and solutions.
Question 1: My reaction is very slow or appears incomplete, even after several hours. What is the likely cause and how can I fix it?
Answer:
This is a classic symptom of insufficient thermal energy. While controlling the initial exotherm is crucial, maintaining a temperature that is too low for an extended period can significantly hinder the reaction rate.
-
Causality: The acylation of the secondary amine on piperidine-4-carboxylic acid with 4-chlorobenzoyl chloride requires a certain activation energy. If the reaction temperature is too low (e.g., maintained at 0 °C for the entire duration), the rate of productive molecular collisions will be insufficient to drive the reaction to completion within a practical timeframe.[4]
-
Troubleshooting Workflow:
-
Confirm Reagent Viability: First, ensure your starting materials, particularly the 4-chlorobenzoyl chloride, have not degraded. This reagent is highly sensitive to moisture and can hydrolyze over time if stored improperly.[6]
-
Analytical Check: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the presence of unreacted piperidine-4-carboxylic acid.
-
Controlled Temperature Increase: If starting materials are still present, gradually allow the reaction mixture to warm to room temperature (20-25 °C) and continue stirring. Monitor the reaction's progress every 30-60 minutes using your chosen analytical method.[4]
-
Gentle Heating (Use with Caution): For very stubborn reactions, gentle heating (e.g., to 40-50 °C) can be considered, but this increases the risk of side reactions. This should only be attempted after confirming that the reaction does not proceed at room temperature.
-
Question 2: I'm observing a significant byproduct with a lower Rf value on my TLC plate, and my final yield is poor. What is happening?
Answer:
This strongly indicates the hydrolysis of your acylating agent, 4-chlorobenzoyl chloride, into 4-chlorobenzoic acid. This is the most common side reaction and is highly temperature-dependent.
-
Causality: 4-chlorobenzoyl chloride readily reacts with water.[7] This competing reaction is accelerated at higher temperatures. If the initial exotherm is not controlled, the localized heating can significantly promote the hydrolysis of the acyl chloride, consuming it before it can react with the intended piperidine derivative. The resulting 4-chlorobenzoic acid is more polar than the product and starting acyl chloride, hence its lower Retention Factor (Rf) on a normal-phase silica TLC plate.
-
Troubleshooting Workflow:
-
Verify Anhydrous Conditions: Ensure all glassware was rigorously dried and that anhydrous solvents were used.[6]
-
Optimize Reagent Addition: The most critical step is the slow, dropwise addition of 4-chlorobenzoyl chloride to the reaction mixture.
-
Implement Pre-Cooling: Before adding the acyl chloride, cool the solution of piperidine-4-carboxylic acid and base to a lower temperature, typically 0-5 °C, using an ice-water bath.[4][6]
-
Maintain Low Temperature: Crucially, maintain this low temperature throughout the entire addition process to effectively dissipate the heat generated from the reaction.[4] Only after the addition is complete should you consider allowing the mixture to warm to room temperature.
-
Question 3: The reaction is highly exothermic and the temperature spikes uncontrollably during the addition of 4-chlorobenzoyl chloride. How can I manage this dangerous situation?
Answer:
A thermal runaway is a major safety concern that also compromises product purity.[4] This occurs when the rate of heat generation exceeds the rate of heat removal.
-
Causality: The acylation reaction is inherently fast and exothermic.[5] Adding the 4-chlorobenzoyl chloride too quickly to a concentrated solution provides a large amount of reactant at once, leading to a rapid release of energy that can overwhelm the cooling capacity of the system.
-
Preventative Measures:
-
Dilution: Increasing the solvent volume can create a larger thermal mass to absorb the heat generated, buffering against rapid temperature changes.[4]
-
Slow, Controlled Addition: This is the most important factor. Use a dropping funnel or a syringe pump to add the 4-chlorobenzoyl chloride at a very slow, controlled rate.
-
Efficient Cooling & Stirring: Ensure the reaction flask is adequately submerged in the cooling bath (e.g., ice-water) and that the mixture is being stirred vigorously to ensure uniform heat distribution and prevent localized hot spots.
-
Pre-cooling: Always pre-cool the reactor contents to 0-5 °C before starting the addition.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature profile for the synthesis of this compound?
A1: A two-stage temperature profile is generally optimal.
-
Stage 1 (Addition): 0-10 °C. This temperature range is ideal for the slow addition of 4-chlorobenzoyl chloride. It provides a good balance by being low enough to control the exotherm and minimize the hydrolysis side reaction, yet not so cold as to completely stall the reaction.[4]
-
Stage 2 (Reaction Completion): After the addition is complete, the reaction can be allowed to slowly warm to room temperature (20-25 °C) and stirred for an additional 1-4 hours to ensure it proceeds to completion.[4][8]
Q2: How does my choice of solvent and base impact the optimal reaction temperature?
A2: The solvent and base system dictates the reaction environment and can influence heat transfer and reagent solubility.
-
Schotten-Baumann (Biphasic): Using an aqueous base (e.g., NaOH) with an immiscible organic solvent (e.g., DCM) requires vigorous stirring to facilitate reaction at the phase interface. The high heat capacity of water is advantageous for thermal control. The 0-10 °C range remains a robust starting point.[3][9]
-
Anhydrous Organic: Using an organic base (e.g., triethylamine) in an anhydrous solvent (e.g., DCM, THF) is also common.[6][8] While this avoids the issue of water for hydrolysis, the exotherm must still be carefully managed. The thermal capacity of organic solvents is generally lower than water, making slow addition and efficient cooling even more critical.
| Solvent/Base System | Recommended Initial Temp. | Key Considerations |
| Dichloromethane / aq. NaOH | 0 - 5 °C | Biphasic system requires vigorous stirring. |
| Tetrahydrofuran / aq. NaOH | 0 - 5 °C | Ensure THF is free of peroxides. |
| Dichloromethane / Triethylamine | 0 - 5 °C | Strictly anhydrous conditions are required.[6] |
| Acetonitrile / K₂CO₃ | 20 - 25 °C (Room Temp) | Milder conditions, may require longer reaction times. |
Q3: What analytical techniques are best for monitoring this reaction?
A3: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative, real-time tracking of the consumption of starting materials and the formation of the product and byproducts.[10]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately measure the concentration of reactants, product, and impurities over time, which is essential for true optimization studies.[10][11]
-
NMR Spectroscopy: Primarily used for structural confirmation of the final, purified product. However, ¹H NMR can also be used to determine the conversion ratio in reaction aliquots.[10][11]
-
FTIR Spectroscopy: Useful for tracking the disappearance of the amine N-H stretch and the appearance of the amide C=O stretch, confirming the progress of the acylation.[11]
Visualized Workflows and Logic
The following diagrams illustrate key decision-making and experimental processes for temperature optimization.
Caption: Workflow for a systematic temperature optimization study.
Caption: Decision tree for troubleshooting low product yield.
Key Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
-
Materials:
-
Piperidine-4-carboxylic acid (1.0 eq)
-
Sodium hydroxide (2.2 eq)
-
4-Chlorobenzoyl chloride (1.05 eq)
-
Dichloromethane (DCM)
-
Deionized Water
-
Hydrochloric Acid (for acidification)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid and sodium hydroxide in deionized water.
-
Add an equal volume of dichloromethane to the flask.
-
Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice-water bath.
-
Dissolve 4-chlorobenzoyl chloride (1.05 eq) in a small amount of DCM.
-
Add the 4-chlorobenzoyl chloride solution to the reaction mixture dropwise via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for 2-3 hours, monitoring progress with TLC (Mobile phase suggestion: 10% Methanol in DCM with 0.5% acetic acid).
-
Upon completion, separate the organic and aqueous layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to LC-MS Purity Analysis of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid
This guide provides an in-depth, experience-driven approach to the purity analysis of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis of methodological choices and the scientific rationale behind them.
Introduction: The Analytical Imperative for Purity
This compound is a synthetic intermediate whose purity is critical for the quality and safety of downstream active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the efficacy and toxicity of the final drug product. Therefore, a robust and reliable analytical method for purity assessment is paramount. LC-MS has become an indispensable tool in pharmaceutical analysis due to its high sensitivity and specificity, allowing for the separation, identification, and quantification of the main compound and its potential impurities.[1]
Understanding the Analyte and Potential Impurities
A successful purity analysis begins with a thorough understanding of the target molecule and its likely impurities, which often originate from the synthetic route.
Molecular Profile:
-
Compound: this compound
-
Molecular Formula: C₁₃H₁₄ClNO₃[1]
-
Molecular Weight: 267.71 g/mol [2]
-
Exact Mass: 267.066 Da[1]
The synthesis of this compound typically involves the N-acylation of piperidine-4-carboxylic acid with 4-chlorobenzoyl chloride. This reaction provides clues to potential process-related impurities.
Potential Impurities:
-
Impurity A: Piperidine-4-carboxylic acid (Starting Material) - Incomplete reaction would leave this starting material in the final product.
-
Impurity B: 4-chlorobenzoic acid (Reagent Hydrolysis) - The acylating agent, 4-chlorobenzoyl chloride, can hydrolyze to form this carboxylic acid.
-
Impurity C: Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate (Esterification Impurity) - If ethanol is used as a solvent or is present as an impurity, esterification of the carboxylic acid can occur.
-
Degradation Products: Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to identify potential degradation products that may form during storage or handling.
Below is a diagram illustrating the synthetic pathway and the origin of potential impurities.
Caption: Synthetic route and potential process-related impurities.
LC-MS Method Development: A Comparative Approach
The choice of LC-MS parameters is critical for achieving the desired separation and sensitivity. Here, we compare two common approaches for the analysis of polar carboxylic acids.
Liquid Chromatography: Reversed-Phase vs. HILIC
Option 1: Reversed-Phase (RP) Chromatography (Recommended)
Reversed-phase chromatography is the workhorse of pharmaceutical analysis. For a polar compound like this compound, a standard C18 column might provide insufficient retention. Therefore, a column with a more polar stationary phase or a polar-embedded phase is recommended.
Option 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative for highly polar compounds that are poorly retained in reversed-phase.[3] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. While effective, method development can be more complex, and it is often more sensitive to matrix effects.
Comparison of LC Approaches:
| Feature | Reversed-Phase (Polar-Embedded) | HILIC | Rationale for Choice |
| Retention | Good for moderately polar compounds. | Excellent for highly polar compounds. | RP is generally more robust and reproducible for routine QC. |
| Mobile Phase | Water/Acetonitrile or Methanol with acid modifier. | High organic with aqueous modifier. | RP mobile phases are often simpler to prepare and equilibrate. |
| Robustness | Generally high. | Can be sensitive to water content and sample matrix. | For a quality control environment, robustness is a key consideration. |
| Versatility | Separates a wide range of compounds. | Specific for polar analytes. | RP offers better versatility for potential unknown impurities. |
Mass Spectrometry: Ionization and Fragmentation
Ionization Mode:
Given the presence of a carboxylic acid and a tertiary amine (the piperidine nitrogen), both positive and negative ion electrospray ionization (ESI) should be evaluated.
-
Positive Ion Mode (ESI+): The piperidine nitrogen is basic and will readily protonate to form [M+H]⁺. This is often a very sensitive mode for amine-containing compounds.
-
Negative Ion Mode (ESI-): The carboxylic acid will deprotonate to form [M-H]⁻.
Recommendation: While both modes will likely work, ESI+ is often more sensitive for molecules containing a basic nitrogen. Initial experiments should screen both modes to determine the optimal response.
Predicted Fragmentation Pattern:
Understanding the fragmentation pattern is crucial for structural confirmation and for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantification. Based on the structure, the following fragmentations of the [M+H]⁺ precursor ion are anticipated:
-
Loss of H₂O (water): A common loss from the carboxylic acid group.
-
Loss of CO₂ (carbon dioxide): Decarboxylation is a characteristic fragmentation of carboxylic acids.
-
Cleavage of the amide bond: This would result in fragments corresponding to the 4-chlorobenzoyl cation and the protonated piperidine-4-carboxylic acid.
-
Ring opening of the piperidine: This can lead to a series of smaller fragment ions.
Caption: Predicted fragmentation pathways in positive ion ESI-MS/MS.
Experimental Protocol: A Validated Approach
This protocol outlines a robust LC-MS method for the purity analysis of this compound.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the 50:50 acetonitrile/water mixture.
-
Sample Solution (100 µg/mL): Prepare a solution of the test sample at a concentration of 100 µg/mL in the same diluent.
LC-MS Conditions
| Parameter | Recommended Condition | Alternative |
| LC System | UHPLC or HPLC system | - |
| Column | Polar-embedded C18, 2.1 x 100 mm, 1.8 µm | Standard C18, Phenyl-Hexyl |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol |
| Gradient | 5% B to 95% B over 10 minutes | Isocratic (if separation allows) |
| Flow Rate | 0.3 mL/min | 0.2 - 0.5 mL/min |
| Column Temp. | 40 °C | 30 - 50 °C |
| Injection Vol. | 2 µL | 1 - 5 µL |
| MS System | Triple Quadrupole or Q-TOF | Single Quadrupole |
| Ionization | ESI Positive | ESI Negative |
| Scan Mode | Full Scan (for impurity identification) and MRM (for quantification) | Selected Ion Monitoring (SIM) |
| MRM Transitions | Precursor > Product 1, Precursor > Product 2 (To be determined experimentally) | - |
Method Validation
The developed method must be validated according to ICH Q2(R1) or USP <1225> guidelines to ensure it is fit for its intended purpose.[4][5]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by spiking the sample with known impurities and performing forced degradation studies.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. Determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram outlines the workflow for method development and validation.
Caption: Workflow for LC-MS method development and validation.
Data Interpretation and Purity Calculation
Purity is typically expressed as a percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
It is important to note that this calculation assumes that all compounds have a similar response factor in the detector. For a more accurate quantification of impurities, reference standards for each impurity are required to create calibration curves.
Conclusion: A Framework for Confident Analysis
This guide has provided a comprehensive framework for the LC-MS purity analysis of this compound. By understanding the analyte, anticipating potential impurities, and systematically developing and validating the analytical method, researchers can ensure the generation of accurate and reliable data. The recommended reversed-phase LC-MS method offers a robust and sensitive approach for routine quality control and stability testing. As with any analytical method, continuous monitoring and potential re-validation are necessary when changes are made to the synthetic process or manufacturing of the compound.
References
Comparative Guide: 1-(4-Chlorobenzoyl)piperidine-4-carboxylic Acid and its Bromo-Analogue in Preclinical Development
This guide provides an in-depth comparative analysis of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid and its bromo-analogue, 1-(4-Bromobenzoyl)piperidine-4-carboxylic acid. These compounds are valuable building blocks in medicinal chemistry, frequently utilized as intermediates in the synthesis of complex bioactive molecules. The choice of halogen—chlorine versus bromine—on the benzoyl moiety can profoundly influence the physicochemical properties, synthetic reactivity, and ultimately the pharmacological profile of derivative compounds. This document aims to equip researchers, scientists, and drug development professionals with objective data and experimental insights to make informed decisions during the lead optimization process.
The core structure, a piperidine-4-carboxylic acid scaffold acylated with a para-halogenated benzoyl group, serves as a versatile template. The piperidine ring offers a key anchor point for structure-activity relationship (SAR) studies, while the halogenated aromatic ring provides a handle for tuning electronic properties, lipophilicity, and metabolic stability, or for further functionalization via cross-coupling reactions.
I. Comparative Physicochemical Properties
The substitution of chlorine with bromine introduces subtle yet significant changes to the molecule's fundamental properties. Bromine's larger atomic mass, greater polarizability, and distinct electronic character are the primary drivers of these differences.[1] These variations can impact everything from crystal packing and solubility to membrane permeability and target engagement.
| Property | This compound | 1-(4-Bromobenzoyl)piperidine-4-carboxylic acid | Rationale for Difference |
| Molecular Formula | C₁₃H₁₄ClNO₃ | C₁₃H₁₄BrNO₃ | Different halogen atom. |
| Molecular Weight | 283.71 g/mol | 328.16 g/mol | Bromine has a significantly higher atomic mass than chlorine. |
| Melting Point | Varies by source; typically lower than bromo-analogue. | Varies by source; typically higher than chloro-analogue. | The larger size and greater polarizability of bromine lead to stronger intermolecular van der Waals forces, requiring more energy to disrupt the crystal lattice.[1] |
| Calculated logP | Lower | Higher | Bromine is inherently more lipophilic than chlorine, which increases the overall hydrophobicity of the molecule. This can enhance membrane permeability and binding in hydrophobic pockets but may also decrease aqueous solubility.[1][2] |
| Electronic Effect | Electron-withdrawing (Inductive & Resonance) | Electron-withdrawing (Inductive & Resonance) | Both halogens are deactivating and ortho-, para-directing. Bromine is slightly less electronegative than chlorine, but its larger size and polarizability can influence interactions like halogen bonding differently. |
II. Spectroscopic Fingerprints: A Comparative Overview
Spectroscopic analysis provides definitive methods for identifying and distinguishing between the two analogues. Mass spectrometry, in particular, offers an unambiguous differentiation based on isotopic patterns.
-
¹H & ¹³C NMR Spectroscopy: The overall spectra for both compounds are very similar, featuring signals for the piperidine ring protons and carbons, as well as the characteristic AA'BB' pattern for the para-substituted aromatic ring. However, subtle differences in chemical shifts arise due to the distinct electronic environments created by chlorine versus bromine. The carbon atom directly bonded to the halogen (C-X) will exhibit the most significant chemical shift difference.
-
Mass Spectrometry (MS): This is the most powerful technique for differentiation.
-
Chloro-Analogue: Chlorine's natural isotopic abundance (³⁵Cl ≈ 75.77%, ³⁷Cl ≈ 24.23%) results in a characteristic M+2 peak that is approximately one-third the intensity of the molecular ion (M) peak.
-
Bromo-Analogue: Bromine's isotopes (⁷⁹Br ≈ 50.69%, ⁸¹Br ≈ 49.31%) are nearly equal in abundance, producing a distinctive M+2 peak that is almost the same intensity as the molecular ion (M) peak. This 1:1 isotopic signature is a definitive marker for a monobrominated compound.
-
-
Infrared (IR) Spectroscopy: The IR spectra for both molecules will be dominated by strong absorptions corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the amide, and the C=O stretch of the carboxylic acid. Differences in the C-X stretching vibrations in the fingerprint region (typically < 800 cm⁻¹) exist but are often less diagnostic than MS or NMR data.
III. Synthesis and Synthetic Utility
The most direct and common route to these compounds is the Schotten-Baumann acylation of piperidine-4-carboxylic acid (isonipecotic acid) with the corresponding 4-halobenzoyl chloride in the presence of a base.
Caption: General workflow for the synthesis of target compounds.
Implications for Reactivity in Further Synthesis:
A critical distinction for drug development professionals is the differential reactivity of the C-Cl versus C-Br bond in cross-coupling reactions.[3]
-
Bromo-Analogue: The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond.[3] This makes the bromo-analogue a significantly more reactive substrate for palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. Oxidative addition to the Pd(0) catalyst, often the rate-limiting step, is much faster for aryl bromides.[3] This allows for further molecular diversification under milder conditions.
-
Chloro-Analogue: While historically less reactive, modern advancements in catalyst and ligand design have made the use of aryl chlorides more feasible. However, they often require more forcing conditions (higher temperatures, stronger bases, or more specialized catalysts) compared to their bromo counterparts.
The choice is therefore a trade-off: the bromo-analogue offers higher reactivity and synthetic flexibility, while the chloro-analogue is often more cost-effective as a starting material.[3]
IV. Implications in Drug Design & Biological Activity
The strategic placement of a halogen atom is a cornerstone of modern medicinal chemistry. The choice between chlorine and bromine can fine-tune a molecule's interaction with its biological target and its overall pharmacokinetic profile.
Caption: Influence of halogen choice on drug properties.
-
Lipophilicity and Permeability: As noted, the bromo-analogue is more lipophilic.[1][2] This can improve passive diffusion across cell membranes, a key factor for oral bioavailability and reaching intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic turnover, and off-target toxicity.
-
Target Binding & Halogen Bonding: Halogens can participate in "halogen bonds," a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic partner like a carbonyl oxygen or a nitrogen atom in a biological target.[4] Bromine is a stronger halogen bond donor than chlorine, which can lead to enhanced binding affinity and potency if the target's active site has a suitable halogen bond acceptor.
-
Metabolic Stability: The para-position of the benzoyl ring is susceptible to metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Placing a halogen at this position effectively blocks this metabolic pathway, increasing the compound's half-life and metabolic stability.[5] Both Cl and Br serve this purpose well.
-
Biological Context: Derivatives of halogenated piperidines have been investigated for a wide range of biological activities, including as inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis and as DNA gyrase inhibitors.[6][7] In such contexts, the size and electronic nature of the halogen can be critical for fitting into the binding pocket and achieving optimal inhibitory potency.[6]
V. Experimental Protocols
The following protocols provide a standardized methodology for the synthesis and characterization of the title compounds, ensuring reproducibility and facilitating a direct comparison.
Protocol 1: Synthesis of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add piperidine-4-carboxylic acid (isonipecotic acid, 1.0 eq) and 1 M aqueous sodium hydroxide (2.5 eq). Stir at room temperature until all solids dissolve.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Acylation: In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 eq) in a suitable organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Add this solution dropwise to the cooled, stirring aqueous solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture again in an ice bath. Carefully acidify the solution to pH 2-3 using 2 M hydrochloric acid. A white precipitate should form.
-
Isolation: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3x volume of the reaction mixture) to remove salts.
-
Purification: Dry the crude product under vacuum. The product is often pure enough for subsequent steps. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water or acetone).
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.
Protocol 2: Synthesis of 1-(4-Bromobenzoyl)piperidine-4-carboxylic acid
This protocol is identical to Protocol 1, with the substitution of 4-bromobenzoyl chloride (1.05 eq) for 4-chlorobenzoyl chloride in step 3. All other reagents, conditions, and procedures remain the same. Due to the higher molecular weight of the product, the expected mass of the final product will be greater for an equivalent molar scale.
Protocol 3: Comparative Characterization Workflow
-
Sample Preparation: Prepare solutions of each compound at a concentration of ~10 mg/mL in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare dilute solutions (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis.
-
Melting Point: Determine the melting point of the dried, purified solids using a calibrated melting point apparatus. Perform the measurement in triplicate for each compound.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra for both compounds under identical instrument conditions (spectrometer frequency, temperature, etc.) to ensure a valid comparison of chemical shifts.
-
LC-MS Analysis: Inject equal concentrations of each sample into an LC-MS system. Use a standard reversed-phase column (e.g., C18) with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Analyze the resulting mass spectra, paying close attention to the molecular ion peak and the M+2 isotopic pattern to confirm identity.
VI. Conclusion
The choice between this compound and its bromo-analogue is a strategic decision in the drug discovery cascade.
-
Choose the Chloro-Analogue for: Cost-effective, large-scale synthesis where further cross-coupling reactivity is not a primary concern. It provides the necessary steric bulk and metabolic blocking at the para-position with minimal impact on molecular weight.
-
Choose the Bromo-Analogue for: Programs requiring facile, late-stage diversification via cross-coupling reactions. The enhanced reactivity of the C-Br bond provides greater synthetic flexibility.[3] Furthermore, if halogen bonding is a hypothesized binding interaction, the superior halogen-bonding capability of bromine may offer a potency advantage.[1]
Ultimately, the optimal choice depends on the specific goals of the research program, including the SAR landscape of the target, the desired pharmacokinetic profile, and the planned synthetic strategy. This guide provides the foundational data to support that decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of drug discovery and development, the precise structural characterization of a molecule is a non-negotiable cornerstone. The synthesized compound, 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid (C₁₃H₁₄ClNO₃), possesses a unique arrangement of functional groups—a substituted benzoyl moiety, a piperidine ring, and a carboxylic acid—that necessitates a multi-faceted analytical approach for unequivocal confirmation.[1] While several techniques can provide pieces of the structural puzzle, ¹H NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of the entire molecule.[2][3]
This guide will delve into the ¹H NMR spectroscopic signature of this compound, offering a predictive analysis of its spectrum. We will then benchmark this technique against other powerful methods, namely ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, to provide a holistic view of a comprehensive structural elucidation workflow.
Part 1: Deep Dive into ¹H NMR Analysis
¹H NMR spectroscopy is a powerful analytical technique that provides information about the number of different types of protons, their electronic environments, and their connectivity within a molecule.[2][3][4] The chemical shift (δ), integration, and multiplicity (splitting pattern) of each proton signal are key parameters for structural assignment.[5]
Predicted ¹H NMR Spectrum of this compound
The structure of this compound presents several distinct proton environments. Due to the amide bond, rotation around the C-N bond is restricted, leading to potential magnetic non-equivalence of the piperidine protons, which can result in a more complex spectrum than a simple cyclohexane ring.
Structure for Proton Labeling:
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Rationale for Assignment |
| Ha, Hb | 7.3 - 7.5 | 4H | Doublet of doublets (or two distinct doublets) | Aromatic protons on the chlorobenzoyl ring. The para-substitution pattern will result in an AA'BB' system, often appearing as two distinct doublets.[6] |
| Hc, Hd | 3.0 - 4.5 | 4H | Broad multiplet | Protons on the piperidine ring adjacent to the nitrogen atom (α-protons). These are deshielded by the electronegative nitrogen and the carbonyl group. Restricted rotation may lead to complex splitting.[7] |
| He | 1.7 - 2.2 | 4H | Multiplet | Protons on the piperidine ring β to the nitrogen atom. |
| Hf | 2.4 - 2.7 | 1H | Multiplet | The methine proton at the C4 position of the piperidine ring, deshielded by the adjacent carboxylic acid group. |
| Hg | 10 - 12 | 1H | Broad singlet | The acidic proton of the carboxylic acid group. This signal is often broad and its chemical shift can be concentration and solvent dependent.[8] |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.[9][10][11]
Part 2: A Comparative Analysis of Structural Elucidation Techniques
While ¹H NMR provides a wealth of information, a truly rigorous structural confirmation relies on the convergence of data from multiple analytical techniques.[12][13] Each method offers a unique perspective on the molecular architecture.
The Structural Elucidation Workflow
The following diagram illustrates a typical workflow for the comprehensive structural confirmation of a novel small molecule like this compound.
Caption: Workflow for structural confirmation.
Technique Comparison
Table 2: Comparison of Analytical Techniques for the Structural Confirmation of this compound
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR | Proton framework, connectivity, and stereochemistry. | Provides detailed information on the piperidine ring conformation and the substitution pattern of the aromatic ring. | Signal overlap in the piperidine region can complicate interpretation without 2D NMR. |
| ¹³C NMR | Carbon skeleton, number of unique carbons, and functional groups. | Confirms the presence of the carbonyl, carboxylic acid, and aromatic carbons. Can distinguish between the different carbons of the piperidine ring.[14] | Longer acquisition times compared to ¹H NMR. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact mass, confirming the molecular formula. Fragmentation patterns can help identify the chlorobenzoyl and piperidine-4-carboxylic acid moieties.[15][16] | Does not provide information on connectivity or stereochemistry. Isomers may not be distinguishable.[12] |
| FTIR Spectroscopy | Presence of functional groups. | Clearly identifies the C=O stretch of the amide and carboxylic acid, and the broad O-H stretch of the carboxylic acid.[17][18][19] | Provides limited information on the overall molecular structure and connectivity.[20] |
Part 3: Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is paramount.
¹H NMR Spectroscopy Protocol
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the purified this compound.[21][22]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[23][24] Ensure the sample is fully dissolved.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[25]
-
The final sample height in the NMR tube should be around 4-5 cm.[23]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[21]
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), pulse width, and acquisition time.
-
Acquire the free induction decay (FID).
-
-
Data Processing :
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.[5][8]
-
Analyze the multiplicity of each signal to deduce the number of neighboring protons.[3][5]
-
Alternative Techniques: Protocols in Brief
-
¹³C NMR Spectroscopy : The sample preparation is similar to ¹H NMR, though a higher concentration (15-50 mg) is often required. Data acquisition will take significantly longer due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Mass Spectrometry (ESI-MS) :
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.
-
-
FTIR Spectroscopy :
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Conclusion
The structural confirmation of this compound is most robustly achieved through the synergistic use of multiple analytical techniques. While ¹H NMR spectroscopy provides an unparalleled level of detail regarding the proton framework, its findings should be corroborated by ¹³C NMR for the carbon skeleton, Mass Spectrometry for molecular weight and formula confirmation, and FTIR for functional group identification. This integrated approach, grounded in sound experimental practice, ensures the scientific rigor required in research and drug development.
References
- 1. m.molbase.com [m.molbase.com]
- 2. popai.pro [popai.pro]
- 3. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 4. NMR Basics for the absolute novice [jeolusa.com]
- 5. acdlabs.com [acdlabs.com]
- 6. hil8_sln.html [ursula.chem.yale.edu]
- 7. researchgate.net [researchgate.net]
- 8. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 14. iris.unica.it [iris.unica.it]
- 15. scispace.com [scispace.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. m.youtube.com [m.youtube.com]
- 18. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. forums.studentdoctor.net [forums.studentdoctor.net]
- 21. scribd.com [scribd.com]
- 22. ocw.mit.edu [ocw.mit.edu]
- 23. organomation.com [organomation.com]
- 24. depts.washington.edu [depts.washington.edu]
- 25. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
Introduction
The piperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core component in a diverse array of biologically active molecules. Its rigid, chair-like conformation allows for the precise spatial orientation of functional groups, making it an ideal template for designing ligands that interact with specific biological targets. The N-acylation of the piperidine nitrogen with various substituted benzoyl groups offers a powerful strategy to modulate the pharmacological profile of these compounds. This guide provides a comprehensive comparison of the biological activities of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid and its structural analogs, drawing upon available experimental data to elucidate structure-activity relationships (SAR). While specific biological data for this compound is limited in publicly available literature, by examining its near neighbors, we can infer its potential therapeutic applications and guide future research endeavors.
The Core Scaffold: Piperidine-4-Carboxylic Acid (Isonipecotic Acid)
Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a cyclic analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This structural relationship underpins its inherent ability to interact with components of the GABAergic system. However, the introduction of a substituent on the piperidine nitrogen dramatically alters its biological properties, expanding its potential activities far beyond GABA receptor modulation. The nature of this N-substituent is a critical determinant of the resulting molecule's target specificity and potency.
Comparative Biological Activities of N-Aroylpiperidine-4-Carboxylic Acid Derivatives
The introduction of a benzoyl group at the 1-position of piperidine-4-carboxylic acid creates a class of compounds with a broad spectrum of potential biological activities. The electronic and steric properties of substituents on the aromatic ring of the benzoyl moiety play a crucial role in defining the pharmacological profile.
Anticancer and Cytotoxic Activities
Recent studies have highlighted the potential of N-benzoylpiperidine derivatives as anticancer agents. Research on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has demonstrated significant cytotoxic activity against various cancer cell lines, including liver, breast, and colon cancer.[1][2] In this series, the presence of a 4-chloro substituent on the benzoyl ring was associated with potent cell growth inhibitory activity.[1][2]
While this scaffold differs from our target molecule by having a piperazine-4-(4-chlorobenzhydryl) moiety instead of a carboxylic acid, it underscores the potential contribution of the 4-chlorobenzoyl group to cytotoxicity. The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the entire molecule, potentially enhancing its interaction with biological targets involved in cell proliferation.
Another study on novel N-benzoyl arylpiperidine compounds identified them as potent inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many tumors.[3] This suggests a potential mechanism through which N-benzoylpiperidine derivatives could exert their anticancer effects.
Enzyme Inhibition
The N-aroylpiperidine scaffold has proven to be a versatile template for designing enzyme inhibitors for various therapeutic targets.
-
5α-Reductase Inhibition: A study on N-substituted piperidine-4-(benzylidene-4-carboxylic acids) revealed their potent inhibitory activity against 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and androgenetic alopecia.[4] Notably, the N-benzoyl derivative was among the synthesized compounds, indicating that the N-aroyl functionality is compatible with this activity.[4]
-
Monoacylglycerol Lipase (MAGL) Inhibition: Structural optimization of 4-chlorobenzoylpiperidine derivatives has led to the development of potent and selective inhibitors of monoacylglycerol lipase (MAGL), a promising target for the treatment of cancer and other diseases.[5] The lead compound in this study was (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone, which, although not a carboxylic acid derivative, highlights the importance of the 4-chlorobenzoylpiperidine core in achieving MAGL inhibition.[5]
-
Carbonic Anhydrase Inhibition: A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were synthesized and found to be potent inhibitors of human carbonic anhydrase (hCA) isoforms, including those associated with tumors.[6] This demonstrates that the N-benzoylpiperidine-4-carboxamide scaffold can be effectively targeted to inhibit specific enzymes by modifying the substituent on the benzoyl ring.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, we can derive several key structure-activity relationships for N-aroylpiperidine-4-carboxylic acid derivatives:
-
N-Acyl Group: The nature of the acyl group on the piperidine nitrogen is a primary determinant of biological activity. Aromatic acyl groups, such as benzoyl, appear to be crucial for activities like anticancer and enzyme inhibition.
-
Substitution on the Benzoyl Ring: Substituents on the benzoyl ring significantly modulate potency and selectivity.
-
Halogens (e.g., Chlorine): The presence of a chlorine atom at the para-position of the benzoyl ring, as in our target molecule, is frequently associated with enhanced cytotoxic and enzyme inhibitory activities.[1][5] This may be attributed to its electron-withdrawing properties and its ability to form halogen bonds with biological targets.
-
Other Substituents: The introduction of other groups like nitro, sulfamoyl, or benzyloxy can direct the molecule's activity towards different targets, such as carbonic anhydrase or other enzymes.[6][7]
-
-
The Piperidine-4-Carboxylic Acid Moiety: While the N-substituent often dictates the primary biological target, the carboxylic acid group at the 4-position plays a vital role in modulating solubility, pharmacokinetic properties, and can also participate in key interactions with the target protein, such as forming hydrogen bonds.
The following diagram illustrates the key structural components influencing the biological activity of this class of compounds.
Caption: Key structural determinants of biological activity.
Comparative Data Summary
To provide a clear comparison, the following table summarizes the biological activities of selected N-aroylpiperidine derivatives with available quantitative data.
| Compound/Analog | Structure | Biological Target/Activity | Potency (IC₅₀/Kᵢ) | Reference |
| 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | A piperazine analog with the same N-acyl group. | Cytotoxicity (HUH7, HCT116, MCF7 cancer cell lines) | GI₅₀ values in the micromolar range | [1][2] |
| N-Diphenylacetyl-piperidine-4-(benzylidene-4-carboxylic acid) | N-Acyl piperidine-4-carboxylic acid derivative. | 5α-Reductase Type 1 and 2 Inhibition (rat) | IC₅₀ = 3.44 µM (Type 1), 0.37 µM (Type 2) | [4] |
| N-Diphenylcarbamoyl-piperidine-4-(benzylidene-4-carboxylic acid) | N-Acyl piperidine-4-carboxylic acid derivative. | 5α-Reductase Type 1 and 2 Inhibition (rat) | IC₅₀ = 0.54 µM (Type 1), 0.69 µM (Type 2) | [4] |
| (4-(4-Chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone | A 4-chlorobenzoylpiperidine derivative. | Monoacylglycerol Lipase (MAGL) Inhibition | Kᵢ = 8.6 µM | [5] |
| Optimized MAGL Inhibitor (17b) | A derivative of the above compound. | Monoacylglycerol Lipase (MAGL) Inhibition | Kᵢ = 0.65 µM | [5] |
| 1-(4-Sulfamoylbenzoyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide | N-Benzoylpiperidine-4-carboxamide derivative. | Carbonic Anhydrase IX Inhibition | Kᵢ = 0.9 nM | [6] |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (SRB Assay)
This protocol is adapted from the methodology used to evaluate the cytotoxic effects of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.[8]
Objective: To determine the cell growth inhibitory activity of test compounds against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HUH7, HCT116, MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the test compounds (typically in a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) values.
Caption: SRB cytotoxicity assay workflow.
Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., MAGL)
This protocol is a generalized representation based on the principles used for evaluating MAGL inhibitors.[5]
Objective: To determine the inhibitory potency (Kᵢ) of test compounds against a specific enzyme.
Materials:
-
Purified enzyme (e.g., recombinant human MAGL)
-
Substrate (e.g., a fluorogenic or chromogenic substrate for the enzyme)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
96-well microtiter plates (black plates for fluorescence assays)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In the wells of a microtiter plate, add the assay buffer, the purified enzyme, and varying concentrations of the test compound or vehicle control. Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis:
-
Determine the initial reaction velocities (rates) for each inhibitor concentration.
-
Plot the enzyme activity versus the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Use the Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [S]/Kₘ)) to calculate the inhibition constant (Kᵢ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.
-
Conclusion and Future Directions
The N-benzoylpiperidine-4-carboxylic acid scaffold represents a versatile platform for the development of novel therapeutic agents. The available evidence strongly suggests that this compound is a promising candidate for exhibiting biological activity, particularly in the realms of anticancer and enzyme inhibition. The 4-chloro substituent on the benzoyl ring appears to be a favorable feature for enhancing potency.
Future research should focus on the direct synthesis and biological evaluation of this compound to confirm these inferred activities. A systematic SAR study, involving the synthesis and screening of analogs with diverse substituents on the benzoyl ring and modifications at the 4-position of the piperidine ring, would provide a more complete understanding of the structural requirements for optimal activity and selectivity. Furthermore, elucidation of the specific molecular targets and mechanisms of action will be crucial for advancing these compounds towards clinical development.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic Acid [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 1-(4-Chlorobenzoyl)piperidine-4-carboxylic Acid
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural integrity and purity are paramount, as any impurities, including starting materials, by-products, or degradation products, can carry through the synthetic pathway, potentially compromising the safety and efficacy of the final drug product.[1][2] The control of impurities is a critical issue for regulatory bodies such as the ICH and FDA, mandating rigorous analytical characterization.[3]
This guide provides an in-depth comparison of orthogonal analytical techniques for assessing the purity of synthesized this compound. We will move beyond simple procedural descriptions to explain the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals to ensure the quality of their synthesized intermediates.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical industry, offering high-resolution separation, sensitivity, and precise quantification of the main compound and its related impurities.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate due to the molecule's overall non-polar character, imparted by the chlorobenzoyl group.
Causality of Method Design
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides strong retention for the non-polar aromatic ring of the analyte.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like 0.1% trifluoroacetic acid in water) and an organic solvent (like acetonitrile) is employed. The acidic buffer suppresses the ionization of the carboxylic acid group, ensuring a consistent, sharp peak shape and preventing tailing. The gradient allows for the effective elution of both the main analyte and any potential impurities that may have different polarities.
-
Detection: The 4-chlorobenzoyl moiety contains a strong chromophore, making UV detection at a wavelength around 254 nm highly effective and sensitive.[5]
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject a blank (diluent), a reference standard of known purity, and the synthesized sample. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Data Interpretation
A pure sample will exhibit a single major peak at a characteristic retention time. The presence of other peaks indicates impurities. The area percentage of these peaks provides a quantitative measure of their concentration.
| Peak Identity | Retention Time (min) | Area % (Hypothetical) | Potential Source |
| Piperidine-4-carboxylic acid | ~2.5 | 0.08% | Unreacted Starting Material[6] |
| 4-Chlorobenzoic acid | ~8.1 | 0.05% | Hydrolysis By-product |
| This compound | ~12.3 | 99.85% | Product |
| Dimerization By-product | ~15.7 | 0.02% | Synthesis Side-reaction |
HPLC Workflow Diagram
Caption: Workflow for HPLC purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
NMR spectroscopy is an unparalleled technique for structural elucidation.[7] For purity assessment, both ¹H and ¹³C NMR are used to confirm the identity of the synthesized compound and to detect and identify any structurally related impurities.
Causality of Method Design
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it dissolves the compound well and its residual peak does not interfere with key analyte signals. Crucially, it allows for the observation of the exchangeable carboxylic acid proton (–COOH), which would be lost in solvents like D₂O or CD₃OD.[8]
-
Spectra: A high-field spectrometer (e.g., 400 MHz or higher) provides the necessary resolution to separate potentially overlapping signals in the complex piperidine ring region.
-
Techniques: In addition to standard 1D spectra (¹H, ¹³C), 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign all proton and carbon signals, which is invaluable for identifying unknown impurities.[8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆ in a 5 mm NMR tube.[8]
-
Acquisition: Acquire ¹H, ¹³C{¹H}, and optionally COSY and HSQC spectra on a 400 MHz (or higher) NMR spectrometer.
-
Analysis:
-
Integrate the ¹H NMR spectrum to determine the relative ratios of protons.
-
Compare the observed chemical shifts (δ) in both ¹H and ¹³C spectra with expected values.
-
Look for small, unassignable peaks in the spectra that do not correspond to the product or the solvent. The integration of these impurity peaks relative to the product peaks can provide a semi-quantitative purity estimate.
-
Expected Spectral Data (Hypothetical)
| Assignment | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) |
| -COOH | ~12.3 | br s | ~175.0 |
| Ar-H (ortho to C=O) | ~7.50 | d | ~129.0 |
| Ar-H (meta to C=O) | ~7.45 | d | ~128.5 |
| Piperidine H-2, H-6 | ~3.0-4.5 (broad) | m | ~41.0, 46.0 |
| Piperidine H-4 | ~2.55 | m | ~40.5 |
| Piperidine H-3, H-5 | ~1.6-2.1 | m | ~28.0 |
| C=O (amide) | - | - | ~169.0 |
| Ar-C (ipso) | - | - | ~135.0 |
| Ar-C (para, C-Cl) | - | - | ~137.0 |
Note: Due to the amide bond, restricted rotation can lead to broadening or splitting of the piperidine signals adjacent to the nitrogen.
NMR Structural Confirmation Workflow
Caption: Workflow for NMR-based structural elucidation.
Melting Point and Differential Scanning Calorimetry (DSC): A Thermal Analysis Perspective
Thermal analysis provides a simple yet powerful indication of purity. Impurities disrupt the crystal lattice of a solid, typically resulting in a lower and broader melting range.
Melting Point Analysis
This is a rapid, preliminary check. A sharp melting point close to the literature value (174-176 °C) suggests high purity.[9] A broad melting range or a significant depression indicates the presence of impurities.
Differential Scanning Calorimetry (DSC)
DSC is a more sophisticated technique that quantitatively measures the heat flow into a sample as it is heated. According to USP <891> and Ph. Eur. 2.2.34, the purity of a crystalline substance can be determined from the shape of its melting endotherm.[10] The analysis is based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
Causality and Limitations
-
Principle: This method assumes that the impurities form a eutectic mixture with the main component and are soluble in the liquid phase but not the solid phase.[10]
-
Applicability: The method is most reliable for substances with a purity of >98% and that do not decompose upon melting.[10] It is an excellent orthogonal technique to chromatography, as it is insensitive to impurities that have similar chromatographic properties but different thermal behavior.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition.
-
Analysis: The instrument software analyzes the shape of the melting peak to calculate the mole percent purity.
Comparison of Purity Assessment Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Chromatographic Separation | Quantitative Purity, Impurity Profile | High Sensitivity, High Resolution, Quantitative | Requires Reference Standards for Impurity Identification |
| NMR | Nuclear Resonance | Structural Confirmation, Impurity ID | Unambiguous Structure ID, No Reference Standard Needed for Structure | Lower Sensitivity than HPLC, Semi-quantitative |
| Melting Point | Thermal Transition | Purity Indication | Rapid, Low Cost | Qualitative/Semi-quantitative, Insensitive to some impurities |
| DSC | Heat Flow Measurement | Absolute Molar Purity | Quantitative without reference standards, Orthogonal to HPLC | Requires >98% purity, Not suitable for decomposing samples[10] |
Conclusion: A Multi-faceted Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust and trustworthy assessment of synthesized this compound relies on a combination of orthogonal methods. The recommended approach is to use HPLC for high-sensitivity quantitative purity determination, supported by NMR for definitive structural confirmation and identification of potential impurities. Thermal methods like melting point and DSC serve as excellent, straightforward checks to corroborate the findings from chromatographic and spectroscopic analyses. By integrating these self-validating systems, researchers can ensure the quality and integrity of their pharmaceutical intermediates, paving the way for the development of safe and effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. rroij.com [rroij.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijrar.org [ijrar.org]
- 6. piperidine-4-carboxylic acid [stenutz.eu]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 379724-54-6 [sigmaaldrich.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Guide to the Characterization of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic Acid and Its Analogs by Melting Point Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational pillar of scientific integrity. The melting point of a crystalline solid is a critical physical property that provides insights into its purity and identity. This guide offers an in-depth exploration of the characterization of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid through melting point analysis. Given the limited availability of public data for this specific compound, this document will also serve as a comparative guide, contrasting its anticipated characterization with that of structurally similar and well-documented analogs. This approach provides a practical framework for the characterization of novel or less-studied chemical entities.
The Significance of Melting Point in Pharmaceutical Development
In the realm of pharmaceutical sciences, melting point determination is a fundamental technique for several reasons. A sharp and distinct melting point is a strong indicator of a compound's purity. Conversely, a broad melting range often suggests the presence of impurities, which can depress and widen the melting point range. For novel compounds like this compound, which may serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), establishing a reliable melting point is crucial for quality control and batch-to-batch consistency.
Comparative Analysis of Piperidine-4-Carboxylic Acid Derivatives
To contextualize the characterization of this compound, a comparative analysis with its structural analogs is invaluable. The following table summarizes the reported melting points of several related piperidine-4-carboxylic acid derivatives. These compounds share the same core piperidine-4-carboxylic acid scaffold but differ in the substituent on the nitrogen atom. This variation in chemical structure directly influences the intermolecular forces, and thus, the melting point.
| Compound Name | CAS Number | Molecular Formula | Reported Melting Point (°C) |
| This compound | 379724-54-6 | C₁₃H₁₄ClNO₃ | Data Not Available |
| 1-Benzoylpiperidine-4-carboxylic acid | 5274-99-7 | C₁₃H₁₅NO₃ | 144 - 146[1][2][3][4][5] |
| 1-Acetylpiperidine-4-carboxylic acid | 25503-90-6 | C₈H₁₃NO₃ | 180 - 184[6][7][8][9][10][11] |
| 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid | 10314-98-4 | C₁₄H₁₇NO₄ | 78 - 88[12][13][14][15] |
| Piperidine-4-carboxylic acid (Isonipecotic acid) | 498-94-2 | C₆H₁₁NO₂ | >300 |
The data illustrates the significant impact of the N-substituent on the melting point. The unsubstituted piperidine-4-carboxylic acid exhibits a very high melting point, likely due to strong intermolecular hydrogen bonding and ionic interactions in its zwitterionic form. In contrast, the N-substituted derivatives have lower melting points as the N-H bond is replaced, altering the hydrogen bonding capabilities. The variation among the N-benzoyl, N-acetyl, and N-benzyloxycarbonyl derivatives highlights the influence of the substituent's size, polarity, and ability to participate in other intermolecular interactions on the crystal lattice energy. Based on these trends, one could hypothesize that this compound would have a melting point in a similar range to its non-chlorinated analog, 1-Benzoylpiperidine-4-carboxylic acid, potentially slightly higher due to the increased molecular weight and altered electronic properties imparted by the chlorine atom.
Experimental Protocol for Melting Point Determination
The following is a detailed, step-by-step methodology for the accurate determination of the melting point of a crystalline solid such as this compound. This protocol is designed to ensure scientific rigor and reproducibility.
I. Instrumentation and Calibration
A modern digital melting point apparatus is recommended for its precision and controlled heating rates. Before any analysis, it is imperative to calibrate the apparatus using certified reference standards with known, sharp melting points spanning the expected range of the sample. This ensures the accuracy of the temperature readings.
II. Sample Preparation
-
Drying: Ensure the sample is completely dry, as residual solvents can act as impurities and depress the melting point.
-
Pulverization: The crystalline sample should be finely powdered using a mortar and pestle to ensure uniform packing and efficient heat transfer.
-
Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then gently tapped to pack the sample to a height of 2-3 mm.
III. Melting Point Measurement
-
Initial Rapid Determination: For an unknown sample, a rapid heating rate (e.g., 10-20°C per minute) can be used to determine an approximate melting range. This saves time in subsequent, more precise measurements.
-
Precise Determination: A fresh sample is used for the precise measurement. The apparatus is pre-heated to a temperature approximately 20°C below the approximate melting point.
-
Slow Heating Rate: As the temperature approaches the expected melting point, the heating rate should be reduced to 1-2°C per minute. This slow rate allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer.
-
Observation and Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has completely melted into a clear liquid. A pure compound should exhibit a sharp melting range of 0.5-2°C.
IV. Data Interpretation
The observed melting range provides critical information. A sharp range close to a literature value can help confirm the identity and purity of a known compound. For a new compound like this compound, the determined melting point would be a key characteristic property. A broad melting range would necessitate further purification of the sample.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the melting point determination process, from initial setup to final data analysis.
Caption: Workflow for Melting Point Determination.
Conclusion
The characterization of this compound by melting point analysis, while currently hindered by a lack of public data, can be systematically approached using established methodologies. By comparing its structural features with known analogs, researchers can form a reasonable hypothesis about its expected melting behavior. The rigorous application of the detailed experimental protocol outlined in this guide will ensure the generation of reliable and reproducible data, a cornerstone of high-quality research and development in the pharmaceutical industry. This systematic approach allows for the robust characterization of novel compounds, contributing to the advancement of drug discovery and development.
References
- 1. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid | C13H16ClNO2 | CID 3159620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-BENZOYLPIPERIDINE-4-CARBOXYLIC ACID | 5274-99-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. This compound|379724-54-6 - MOLBASE Encyclopedia [m.molbase.com]
- 7. Loratadine impurity I | C22H21ClN2O2 | CID 22621944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. iris.unica.it [iris.unica.it]
- 9. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. wyzant.com [wyzant.com]
- 13. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 15. Loratadine | 79794-75-5 [chemicalbook.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Developed Using 1-(4-Chlorobenzoyl)piperidine-4-carboxylic Acid Haptens
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for antibodies generated against the small molecule hapten, 1-(4-chlorobenzoyl)piperidine-4-carboxylic acid. As researchers and drug development professionals, understanding the specificity of an antibody is paramount. This document offers both the theoretical underpinnings and practical, step-by-step protocols to empower you to rigorously characterize your antibody's binding profile. We will delve into the rationale behind experimental design, ensuring that the data you generate is not only accurate but also insightful.
The Central Role of Hapten Design in Antibody Specificity
Small molecules like this compound are not immunogenic on their own. To elicit an immune response, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1] This hapten-carrier conjugate is the immunogen that will be used to generate antibodies. The structure of the hapten and the point of attachment to the carrier protein are critical determinants of the resulting antibody's specificity.[2][3][4]
The antibody's binding pocket (paratope) will be formed to recognize the unique three-dimensional shape and chemical properties of the exposed portions of the hapten. Therefore, any structural modifications to the hapten can affect the antibody's binding affinity. Cross-reactivity occurs when the antibody binds to molecules that are structurally similar, but not identical, to the target hapten.[5] Evaluating this cross-reactivity is essential for validating the specificity of any immunoassay developed using these antibodies.
Designing a Cross-Reactivity Panel
A well-designed cross-reactivity study involves testing a panel of structurally related compounds. For our target hapten, this compound, a logical panel of potential cross-reactants would include molecules with modifications at key positions:
-
Modification of the Benzoyl Group:
-
Substitution of the chloro group with other halogens (e.g., fluoro, bromo).
-
Alteration of the position of the substituent on the benzene ring (e.g., 2-chloro or 3-chloro).
-
Removal of the substituent (benzoylpiperidine-4-carboxylic acid).
-
-
Modification of the Piperidine Ring:
-
Changes to the substitution pattern on the piperidine ring.
-
-
Absence of the Benzoyl Group:
-
Piperidine-4-carboxylic acid.
-
These selected compounds will allow for a systematic evaluation of which parts of the hapten are most critical for antibody recognition.
Experimental Framework: The Competitive ELISA
The competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard for determining the specificity of antibodies against small molecules.[6][7][8] This assay format is based on the principle of competition between the free hapten (in the sample or standard) and a hapten-protein conjugate (the coating antigen) for a limited number of antibody binding sites.[7] The signal generated is inversely proportional to the concentration of free hapten in the sample.[7]
Visualizing the Competitive ELISA Workflow
Caption: Workflow of a competitive ELISA for hapten detection.
Step-by-Step Protocol for Cross-Reactivity Assessment
This protocol provides a robust method for evaluating the cross-reactivity of your antibody.
I. Preparation of Reagents
-
Coating Buffer (Carbonate-Bicarbonate, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L.
-
Wash Buffer (PBST): Phosphate-buffered saline (PBS) containing 0.05% Tween-20.
-
Blocking Buffer: PBST containing 1% (w/v) BSA.
-
Assay Buffer: PBST containing 0.1% (w/v) BSA.
-
Coating Antigen: Prepare a 1 µg/mL solution of this compound conjugated to Ovalbumin (OVA) in Coating Buffer.
-
Antibody Solution: Dilute the antibody in Assay Buffer. The optimal dilution must be determined experimentally through titration.
-
Competitor Solutions: Prepare a series of dilutions for the target hapten and each potential cross-reactant in Assay Buffer.
II. ELISA Procedure
-
Coating: Add 100 µL of the Coating Antigen solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Competition: Add 50 µL of the Competitor Solution (or standard) and 50 µL of the diluted antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate as described in step 2.
-
Detection: Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in Assay Buffer. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of 2 M H₂SO₄ to each well to stop the reaction.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate inhibition curves for the target hapten and each potential cross-reactant.
-
Calculate Percent Inhibition: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero competitor control)] x 100
-
Determine the IC50: The IC50 is the concentration of the competitor that causes 50% inhibition of the maximum signal. This value is determined by plotting the percent inhibition versus the log of the competitor concentration and fitting the data to a sigmoidal curve.
-
Calculate Percent Cross-Reactivity: % Cross-Reactivity = (IC50 of target hapten / IC50 of competitor) x 100
Hypothetical Comparison of Cross-Reactivity
The following table presents a hypothetical data set to illustrate how the results of a cross-reactivity study would be presented and interpreted.
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| This compound | 10 | 100% | Reference Compound |
| 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid | 25 | 40% | Moderate cross-reactivity, indicating the chloro group contributes significantly to binding affinity. |
| 1-(4-Bromobenzoyl)piperidine-4-carboxylic acid | 15 | 67% | High cross-reactivity, suggesting the antibody can tolerate a larger halogen at the para position. |
| 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid | 200 | 5% | Low cross-reactivity, highlighting the importance of the substituent's position for antibody recognition. |
| 1-Benzoylpiperidine-4-carboxylic acid | 500 | 2% | Very low cross-reactivity, demonstrating the chloro group is a key part of the epitope. |
| Piperidine-4-carboxylic acid | >10,000 | <0.1% | Negligible cross-reactivity, indicating the benzoyl group is essential for binding. |
Visualizing Hapten-Analog Relationships
Caption: Relationship between the target hapten and its structural analogs.
Conclusion
A thorough cross-reactivity study is a non-negotiable step in the validation of any antibody-based assay for small molecules. By systematically testing a panel of structurally related compounds, you can precisely define the specificity of your antibody. The competitive ELISA format, when performed with care and precision, provides quantitative data that is essential for ensuring the reliability and accuracy of your results. This guide provides the foundational knowledge and a practical framework to confidently perform these critical studies.
References
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic Acid
Authored by a Senior Application Scientist
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the focus is often on discovery and efficacy, the responsibility for safe handling and disposal is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship. Our approach moves beyond a simple checklist to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and validated practice within the laboratory.
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a robust disposal plan can be formulated by examining its constituent chemical features and adhering to established guidelines for analogous compounds and hazardous waste.
Hazard Assessment: A-Priori Chemical Characterization
The foundation of any disposal protocol is a thorough understanding of the substance's potential hazards. By deconstructing the molecular structure of this compound, we can infer its likely hazardous characteristics.
-
Chlorinated Aromatic System: The presence of a 4-chlorobenzoyl group is the most significant feature from a disposal perspective. Halogenated organic compounds are often classified as hazardous waste due to their potential for environmental persistence and toxicity. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific regulations for managing and disposing of chlorinated compounds.[1][2]
-
Piperidine Core: The piperidine ring is a foundational structure. Piperidine itself is a toxic and flammable substance.[3] While its properties are modified in this larger, solid molecule, the underlying potential for biological activity remains. Similar piperidine-4-carboxylic acid derivatives are known to cause skin, eye, and respiratory irritation.[4][5]
-
Carboxylic Acid Moiety: The carboxylic acid group imparts acidic properties to the molecule. Although likely a weak acid, it necessitates segregation from bases, cyanides, or sulfides to prevent violent or toxic reactions.[6]
-
Solid State: As a solid, the primary exposure risks during handling are inhalation of dust and dermal contact.[4] Proper personal protective equipment is essential to mitigate these risks.
Based on this structural analysis, this compound must be managed as a hazardous chemical waste . Specifically, it should be classified as a halogenated organic solid .
Regulatory Framework: Adherence to RCRA Standards
In the United States, the disposal of chemical waste from laboratories is governed by the EPA's RCRA regulations (40 CFR Parts 260-273).[1] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[7] Academic and research laboratories typically operate under specific guidelines, such as Subpart K, which details standards for waste accumulation and management.[8] Key principles include minimizing waste generation, proper segregation, secure containerization, and timely disposal through a certified environmental health and safety (EHS) provider.[8][9]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste material, ensure appropriate PPE is worn to prevent exposure.
-
Eye Protection: ANSI-rated safety glasses or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator in a well-ventilated area or a chemical fume hood.[4]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[6][10]
-
Designate as Halogenated Solid Waste: This compound must be placed in a waste stream specifically for halogenated organic solids.
-
Maintain Separation: Do NOT mix this waste with:
Step 3: Containerization and Labeling
The integrity and labeling of the waste container are mandated by regulatory standards.[8][9]
-
Container Selection: Use a container that is chemically compatible, in good condition, and has a secure, screw-top lid.[6] Avoid using containers with cracks or signs of deterioration.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" . The full chemical name, "this compound" , must be written out. The label should also include the date when the first particle of waste was added to the container.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[6][9]
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[8]
-
Secure Storage: Keep the container lid securely closed at all times, except when adding waste.[6] Store in a cool, dry, and well-ventilated location away from heat or ignition sources.[11]
Step 5: Arranging for Disposal
Laboratory waste must be disposed of through your institution's certified channels.
-
Contact EHS: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste container.
-
Incineration: The standard and required method for disposing of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste management facility.[10] This process is designed to destroy the organic structure and manage the resulting acid gases.
-
Forbidden Routes: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[12]
Emergency Procedures: Small Spill Management
In the event of a small spill, follow these procedures immediately.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Isolate the Area: Secure the location of the spill.
-
Don Appropriate PPE: Including respiratory protection if dust is present.
-
Clean-Up: Gently sweep up the solid material using dry cleanup procedures to avoid generating dust.[4][13] Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container, properly labeled as described above.
-
Decontaminate: Wash the affected area with soap and water.[13]
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal and Safety Summary
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₃H₁₄ClNO₃ | Inferred from structure |
| Physical State | Solid | Inferred |
| Primary Hazard Class | Halogenated Organic Compound | Structural Analysis |
| Inferred Hazards | Skin, eye, and respiratory irritant. Potential environmental persistence. | [4],[14] |
| Disposal Classification | RCRA Hazardous Waste | [7] |
| Required PPE | Safety glasses/goggles, nitrile gloves, lab coat. Respirator if dust is present. | [4] |
| Segregation | Halogenated solid waste stream. Separate from bases, acids, and non-halogenated waste. | [10],[6] |
| Recommended Disposal | High-temperature incineration via a licensed EHS vendor. | [10] |
| Forbidden Disposal | Drain or regular trash disposal is strictly prohibited. | [12] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound.
Caption: Decision workflow for handling, storing, and disposing of the compound.
References
- 1. epa.gov [epa.gov]
- 2. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. epa.gov [epa.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. fishersci.com [fishersci.com]
- 12. acs.org [acs.org]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. pharmacopoeia.com [pharmacopoeia.com]
Personal protective equipment for handling 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid
Essential Safety and Handling Guide for 1-(4-Chlorobenzoyl)piperidine-4-carboxylic Acid
This guide provides essential personal protective equipment (PPE), operational, and disposal protocols for the handling of this compound. The information herein is synthesized from expert analysis of structurally related compounds to ensure a high degree of safety and scientific integrity in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. Our commitment is to empower researchers with the knowledge to maintain a safe and efficient laboratory environment.
Immediate Safety Briefing: Hazard Assessment
While a dedicated SDS for this compound is not available, a thorough analysis of its structural components—a piperidine ring, a carboxylic acid group, and a 4-chlorobenzoyl moiety—allows for a robust presumptive hazard profile. The primary hazards are anticipated to be:
-
Skin Irritation/Corrosion: Based on data for piperidine-4-carboxylic acid and benzoyl chloride derivatives, the compound is expected to cause skin irritation.[1][2] Prolonged contact may lead to more severe effects.
-
Serious Eye Damage/Irritation: This is a consistent hazard across analogous piperidine compounds.[1][3] Direct contact with the eyes is likely to cause serious irritation or damage.
-
Respiratory Tract Irritation: As a fine powder, airborne particles can irritate the respiratory system.[1][3]
-
Harmful if Swallowed: Similar compounds exhibit oral toxicity.[4]
Table 1: Anticipated GHS Hazard Classifications
| Hazard Class | GHS Hazard Code (Anticipated) | Signal Word |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Warning |
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A risk-based approach to PPE is critical. The selection of equipment is dictated by the nature of the handling procedure and the potential for exposure.
Core PPE Requirements
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable minimum. For extended handling or in case of a spill, heavier-duty gloves should be considered. Always check gloves for integrity before use and wash hands thoroughly after removal.[5]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the high risk of serious eye irritation, the use of chemical splash goggles is strongly recommended.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.
-
Skin and Body Protection: A standard laboratory coat must be worn and kept fully fastened. Ensure it is clean and laundered regularly.[1]
-
Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[1][6] If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator with a particulate filter is necessary.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental context.
Caption: PPE selection is guided by the specific laboratory task.
Operational Plan: Step-by-Step Handling Protocols
Adherence to a strict operational protocol is the foundation of safe handling. The causality behind these steps is to minimize the generation of and exposure to airborne particles and to prevent cross-contamination.
Step 1: Preparation and Pre-Handling Check
-
Verify Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Clear Workspace: Ensure the work area is uncluttered. Remove any unnecessary equipment or chemicals.
-
Assemble Materials: Have all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers readily available within the fume hood.
-
Don PPE: Put on all required PPE as determined by the PPE Selection Workflow before handling the compound.
Step 2: Weighing and Transfer
-
Minimize Dust: When weighing the solid, perform the task within the fume hood. Use a weigh boat or paper and handle the container gently to avoid creating dust clouds.
-
Controlled Transfer: Use a spatula to carefully transfer the solid. If transferring to a flask containing solvent, add the solid slowly to prevent splashing.
-
Immediate Cleanup: Clean any minor spills on the balance or work surface immediately with a damp cloth (if compatible with the solvent to be used) or by carefully sweeping.
Step 3: Post-Handling Procedures
-
Secure Container: Tightly close the primary container of the chemical.
-
Clean Equipment: Decontaminate any non-disposable equipment, such as spatulas, with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid contaminating your skin or clothing.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all handling procedures are complete.[1]
Emergency and Disposal Plan
Spill Response
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or outside of a containment area, evacuate the immediate area.
-
Assess and Equip: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.
-
Contain and Clean:
-
For solid spills , carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[1] Avoid generating dust.
-
Use an inert absorbent material for liquid spills if the compound is in solution.
-
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
-
Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[7]
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on these procedures and that a culture of safety is actively maintained.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
